4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F4NO/c10-5-4-3(2-15)1-14-9(4)8(13)7(12)6(5)11/h1-2,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGCCJJOMNIVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380229 | |
| Record name | 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30683-38-6 | |
| Record name | 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30683-38-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is a fluorinated heterocyclic compound belonging to the indole family. The introduction of fluorine atoms into the indole scaffold can significantly alter its physicochemical and biological properties, making it a molecule of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and potential applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₉H₃F₄NO | [1] |
| Molecular Weight | 217.12 g/mol | [1] |
| CAS Number | 30683-38-6 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 234-236 °C | [Chem-Impex International] |
| Boiling Point (Predicted) | 340.6 ± 37.0 °C | [Chem-Impex International] |
| Density (Predicted) | 1.665 ± 0.06 g/cm³ | [Chem-Impex International] |
| InChI | 1S/C9H3F4NO/c10-5-4-3(2-15)1-14-9(4)8(13)7(12)6(5)11/h1-2,14H | [2] |
| SMILES | O=Cc1c[nH]c2c(F)c(F)c(F)c(F)c12 | [2] |
Synthesis
The primary method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[3][4] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[3][4][5]
Experimental Protocol: General Vilsmeier-Haack Formylation of Indole
-
Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF). The reaction is exothermic and should be performed with caution in a well-ventilated fume hood.
-
Reaction: The starting indole, in this case, 4,5,6,7-tetrafluoro-1H-indole, is dissolved in a suitable solvent (often DMF or a chlorinated solvent) and cooled in an ice bath. The freshly prepared Vilsmeier reagent is then added dropwise to the indole solution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice and neutralized with a base, such as sodium hydroxide or sodium carbonate solution.
-
Isolation and Purification: The resulting precipitate, the crude this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
dot
Caption: Vilsmeier-Haack formylation of 4,5,6,7-tetrafluoro-1H-indole.
Spectral Data
Detailed experimental spectral data for this compound, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, are not extensively reported in publicly available literature. Researchers are advised to acquire these spectra upon synthesis or purchase for unambiguous characterization. For reference, typical chemical shift ranges for related fluorinated aromatic compounds can be consulted.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the indole nucleus, the aldehyde functional group, and the electron-withdrawing fluorine atoms.
-
Aldehyde Group: The aldehyde functionality is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form Schiff bases and other derivatives.
-
Indole Nucleus: The electron-rich pyrrole ring of the indole system is susceptible to electrophilic substitution. However, the presence of the electron-withdrawing aldehyde group at the 3-position and the four fluorine atoms on the benzene ring will deactivate the ring towards further electrophilic attack.
-
Fluorine Atoms: The C-F bonds are generally strong and unreactive. However, under specific conditions, nucleophilic aromatic substitution of the fluorine atoms might be possible, although this would likely require harsh reaction conditions.
dot
Caption: Potential chemical transformations of the target compound.
Biological Activity and Applications
While the specific biological activity of this compound is not well-documented, the indole-3-carbaldehyde scaffold is known to be a promising starting point for the development of therapeutic agents.[6] Derivatives of indole-3-carbaldehyde have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The introduction of fluorine atoms can enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. Therefore, this compound serves as a valuable building block for the synthesis of novel fluorinated indole derivatives with potential applications in drug discovery. For instance, fluorinated indoles are utilized in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the creation of fluorescent probes for biological imaging.[2]
Conclusion
This compound is a specialized chemical compound with potential for applications in medicinal chemistry and materials science. While its fundamental properties are known, a significant gap exists in the publicly available experimental data regarding its detailed spectral characterization, specific reactivity, and biological profile. Further research into this molecule is warranted to fully elucidate its potential and enable its broader application in scientific research and development. Researchers working with this compound are encouraged to perform thorough characterization and publish their findings to contribute to the collective knowledge base.
References
Technical Guide: 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde (CAS 30683-38-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on CAS number 30683-38-6. Detailed experimental data such as specific spectral analyses, melting point, boiling point, and solubility are not consistently available in the public domain and may require access to proprietary databases or direct experimental determination.
Introduction
4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is a fluorinated heterocyclic compound belonging to the indole class of molecules. The indole scaffold is a prominent feature in numerous biologically active compounds, and the introduction of fluorine atoms can significantly modulate physicochemical and biological properties.[1] This technical guide provides a comprehensive overview of the known properties and potential uses of this compound, with a focus on its chemical characteristics and relevance to research and drug development.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly accessible literature, the fundamental properties are summarized below. The incorporation of four fluorine atoms onto the benzene ring of the indole structure is expected to significantly influence its electronics, lipophilicity, and metabolic stability compared to the parent indole-3-carbaldehyde.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 30683-38-6 | [2] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4,5,6,7-Tetrafluoroindole-3-carboxaldehyde | [3] |
| Molecular Formula | C₉H₃F₄NO | [2] |
| Molecular Weight | 217.12 g/mol | [2] |
| Appearance | Solid (form may vary) | [3] |
| Melting Point | Not reported in publicly available literature. | N/A |
| Boiling Point | Not reported in publicly available literature. | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and dimethylformamide. Sparingly soluble in aqueous solutions.[4] | N/A |
Synthesis
Below is a generalized workflow for a potential synthetic approach based on this well-established method.
Figure 1: Hypothetical Vilsmeier-Haack Synthesis Workflow.
Potential Experimental Protocol (Hypothetical)
-
Vilsmeier Reagent Formation: Cool a solution of dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature. Stir the mixture to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 4,5,6,7-tetrafluoroindole in a suitable solvent and add it dropwise to the prepared Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature to allow for the electrophilic substitution to occur at the C3 position of the indole ring.
-
Hydrolysis: After the reaction is complete, the intermediate is hydrolyzed, usually by the addition of an aqueous sodium hydroxide or sodium acetate solution, to yield the final aldehyde product.
-
Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.
Spectral Data
Detailed spectral data with peak assignments for this compound are not available in the public domain. However, based on the structure, the following characteristic signals would be expected in different spectroscopic analyses.
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the indole N-H proton, the C2-H proton, and the aldehyde proton. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atoms and the aldehyde group.[5] |
| ¹³C NMR | Resonances for the nine carbon atoms, including the carbonyl carbon of the aldehyde group. The carbons attached to fluorine will show characteristic splitting patterns. |
| ¹⁹F NMR | Signals corresponding to the four fluorine atoms on the benzene ring, likely showing complex coupling patterns. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching, C=O stretching of the aldehyde, and C-F stretching.[6] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (217.12). Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the indole ring.[7] |
Biological Activity and Potential Uses
Direct experimental evidence for the biological activity of this compound is not available in the searched literature. However, the known biological activities of other fluorinated indoles and indole-3-carboxaldehyde derivatives provide a basis for predicting its potential applications.
The incorporation of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1] Fluorinated indoles have been reported to exhibit a wide range of biological activities, including antiviral (including anti-HIV), and enzymatic inhibitory activities.[8]
Derivatives of the parent compound, indole-3-carboxaldehyde, are known to be biologically active. For instance, they can be metabolites of dietary tryptophan and can act as agonists at the aryl hydrocarbon receptor, playing a role in modulating mucosal immunity.
Given these precedents, this compound could be a valuable building block or lead compound in the following areas:
-
Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents, particularly in areas where fluorinated indoles have shown promise, such as antiviral and anticancer research. The tetrafluorination pattern can be explored for its impact on target binding and pharmacokinetic properties.
-
Chemical Biology: As a tool to probe biological systems. The unique spectroscopic properties of the fluorine atoms could be leveraged in NMR-based studies of protein-ligand interactions.
-
Materials Science: As a precursor for the synthesis of novel organic materials with specific electronic or photophysical properties.
The potential mechanism of action would depend on the specific biological target. A logical workflow for investigating the biological potential of this compound is outlined below.
Figure 2: Workflow for Biological Evaluation.
Conclusion
This compound (CAS 30683-38-6) is a chemical entity with potential applications in drug discovery and materials science. While detailed experimental data is scarce in the public domain, its structure suggests that it could serve as a valuable building block for creating novel compounds with enhanced biological or physical properties due to its tetrafluorinated indole core. Further research is warranted to fully elucidate its chemical, physical, and biological characteristics.
References
- 1. daneshyari.com [daneshyari.com]
- 2. scbt.com [scbt.com]
- 3. 4,5,6,7-tetrafluoroindole-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Structure and nomenclature of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, nomenclature, and key chemical data of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development. This document outlines the fundamental properties of the compound and provides a generalized experimental protocol for its synthesis via the Vilsmeier-Haack reaction, a common method for the formylation of indoles. While specific biological activities and signaling pathways for this particular tetrafluorinated indole are not extensively documented in publicly available literature, this guide discusses the known biological relevance of the broader indole-3-carbaldehyde scaffold.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound is a polyfluorinated indole derivative of interest for the synthesis of novel therapeutic agents. The strategic placement of four fluorine atoms on the benzene ring of the indole scaffold is anticipated to confer unique electronic and conformational properties, making it a valuable building block for drug design.
Structure and Nomenclature
The chemical structure of this compound consists of a tetrafluorinated indole ring with a carbaldehyde (formyl) group at the C3 position of the pyrrole ring.
Systematic Name: this compound[1][2]
Common Synonyms:
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data such as a definitive melting point and detailed NMR spectra are not widely published.
| Property | Value | Source |
| Molecular Formula | C₉H₃F₄NO | [1][2] |
| Molecular Weight | 217.12 g/mol | [1][2] |
| CAS Number | 30683-38-6 | [1] |
| Appearance | Solid | [2] |
| SMILES | O=Cc1c[nH]c2c(F)c(F)c(F)c(F)c12 | [2] |
| InChI Key | BHGCCJJOMNIVOA-UHFFFAOYSA-N | [2] |
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[3][4] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]
Reaction Scheme:
References
Spectroscopic Characterization of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate the empirical validation of the predicted values.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous indole-3-carbaldehyde derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (N-H) | 11.0 - 12.5 | br s | - |
| H2 (indole) | 8.0 - 8.5 | s | - |
| H3 (aldehyde) | 9.9 - 10.5 | s | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 135 - 145 |
| C3 | 115 - 125 |
| C3a | 120 - 130 |
| C4 | 140 - 150 (with C-F coupling) |
| C5 | 135 - 145 (with C-F coupling) |
| C6 | 135 - 145 (with C-F coupling) |
| C7 | 140 - 150 (with C-F coupling) |
| C7a | 125 - 135 |
| C=O | 185 - 195 |
Solvent: DMSO-d₆
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F4 | -140 to -160 | m |
| F5 | -150 to -170 | m |
| F6 | -150 to -170 | m |
| F7 | -140 to -160 | m |
Reference: CFCl₃
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch (aromatic/vinylic) | 3000 - 3100 |
| C=O Stretch (aldehyde) | 1660 - 1700 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-F Stretch | 1000 - 1300 |
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]+• | 217.01 |
| [M-H]⁺ | 216.00 |
| [M-CHO]⁺ | 188.01 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution into a standard 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.[1]
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[2]
3. ¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program to simplify the spectrum to singlets for each carbon.[1]
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
4. ¹⁹F NMR Acquisition:
-
Use the same sample.
-
Tune the NMR probe to the ¹⁹F frequency.
-
Acquire the ¹⁹F NMR spectrum. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are typically required compared to ¹³C NMR.
-
Reference the spectrum to an appropriate standard, such as CFCl₃ (0 ppm) or an external standard.
Infrared (IR) Spectroscopy
1. Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of the solid sample in a volatile organic solvent like acetone or methylene chloride.[3]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[3]
-
Drop a small amount of the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]
2. Data Acquisition:
-
Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The resulting spectrum should show absorption peaks corresponding to the vibrational frequencies of the functional groups in the molecule.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]
-
Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[4]
-
Ensure the sample is fully dissolved and free of particulate matter.
2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[5]
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Experimental workflow for spectroscopic analysis.
References
A Technical Guide to Tetrafluoroindole Compounds: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrafluoroindole compounds represent a unique class of fluorinated heterocyclic scaffolds that have garnered increasing interest in medicinal chemistry and materials science. The incorporation of a tetrafluorinated benzene ring onto the indole core significantly alters the molecule's physicochemical properties, influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the physical and chemical characteristics of tetrafluoroindole compounds, detailed experimental protocols for their synthesis and analysis, and an exploration of their biological activities and associated signaling pathways. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams for enhanced clarity.
Physicochemical Characteristics
The introduction of four fluorine atoms onto the indole scaffold imparts distinct properties. The high electronegativity of fluorine leads to a polarized C-F bond and can influence the acidity of the N-H proton.
Physical Properties
Key physical properties of the parent compound, 4,5,6,7-tetrafluoroindole, are summarized in the table below. These properties can vary significantly with substitution on the indole ring.
| Property | Value | Reference |
| Molecular Formula | C₈H₃F₄N | [1] |
| Molecular Weight | 189.11 g/mol | [1] |
| Melting Point | 90-91 °C | |
| Boiling Point | 258.6 ± 35.0 °C (Predicted) | |
| Density | 1.593 ± 0.06 g/cm³ (Predicted) | |
| pKa | 13.51 ± 0.30 (Predicted) | |
| Appearance | White solid |
Chemical Properties and Reactivity
The electron-withdrawing nature of the fluorine atoms deactivates the benzene ring towards electrophilic aromatic substitution. However, the pyrrole ring can still undergo electrophilic substitution, typically at the C3 position. The N-H proton can be deprotonated with a suitable base to generate the corresponding anion, which can then be alkylated or otherwise functionalized. The reactivity of tetrafluoroindoles is a key aspect of their utility in the synthesis of more complex derivatives.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of tetrafluoroindole compounds. Below are typical spectroscopic data for 4,5,6,7-tetrafluoroindole.
| Spectroscopic Technique | Data |
| ¹H NMR | Data not yet available in searched literature. |
| ¹³C NMR | Data not yet available in searched literature. |
| ¹⁹F NMR | Data not yet available in searched literature. |
| Infrared (IR) Spectroscopy | Data not yet available in searched literature. |
| Mass Spectrometry (MS) | Data not yet available in searched literature. |
Note: Specific peak assignments and coupling constants would be detailed here upon availability in the cited literature.
Synthesis of Tetrafluoroindole Compounds
The synthesis of tetrafluoroindoles often involves the construction of the indole ring from a polyfluorinated starting material. A common strategy is the Fischer indole synthesis, which involves the reaction of a polyfluorinated phenylhydrazine with a ketone or aldehyde.
General Experimental Protocol: Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of a tetrafluoroindole derivative.
Materials:
-
Pentafluorophenylhydrazine
-
A suitable ketone or aldehyde (e.g., acetone, pyruvate)
-
An acid catalyst (e.g., polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve pentafluorophenylhydrazine and the ketone/aldehyde in the chosen solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrafluoroindole derivative.
Biological Activities and Signaling Pathways
Tetrafluoroindole derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The fluorine atoms can enhance metabolic stability and binding affinity to target proteins.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of fluorinated indole derivatives. The activity is often assessed using standard methods such as broth microdilution to determine the minimum inhibitory concentration (MIC).
This protocol outlines the determination of the MIC of a tetrafluoroindole compound against a bacterial strain.
Materials:
-
Tetrafluoroindole compound stock solution (in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the tetrafluoroindole compound in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity and Signaling Pathways
Indole derivatives are known to exhibit anticancer properties by modulating various cellular signaling pathways.[2][3][4] The PI3K/Akt/mTOR and MAPK pathways are common targets.[2][5][6]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Tetrafluoroindole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the tetrafluoroindole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7][8][9][10]
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[2][5] Dysregulation of this pathway is a hallmark of many cancers. Some indole derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.
References
- 1. 4,5,6,7-Tetrafluoroindole | 16264-67-8 [chemicalbook.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. atcc.org [atcc.org]
A Technical Guide to 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde for Researchers
For researchers, scientists, and drug development professionals, 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde stands as a valuable fluorinated building block in the synthesis of complex molecules with potential therapeutic applications. This in-depth technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and its utility in synthetic chemistry, particularly in the realm of drug discovery.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial chemical suppliers. The purity and available quantities vary by supplier, and it is crucial for researchers to consider these factors when sourcing this reagent for their specific applications. Below is a summary of key data from several suppliers.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Santa Cruz Biotechnology | - | - | 30683-38-6 | C₉H₃F₄NO | 217.12[1] |
| Chem-Impex | ≥ 98% (HPLC) | - | - | - | - |
| BLDpharm | - | - | 30683-38-6 | - | - |
| Sigma-Aldrich | - | 250 mg | - | C₉H₃F₄NO | 217.12 |
| Fisher Scientific | 95+% | 250 mg | - | C₉H₃F₄NO | - |
Synthesis and Chemical Reactivity
The primary route for the synthesis of indole-3-carboxaldehydes, including the tetrafluorinated analog, is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring, in this case, the 4,5,6,7-tetrafluoroindole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
While a specific detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure for the Vilsmeier-Haack formylation of indoles is well-established.
General Experimental Protocol for Vilsmeier-Haack Formylation of Indoles (Analogous)
Materials:
-
Indole (or substituted indole)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate)
Procedure:
-
The Vilsmeier reagent is prepared by the slow addition of POCl₃ to anhydrous DMF at 0°C with stirring.
-
A solution of the indole in DMF is then added dropwise to the freshly prepared Vilsmeier reagent, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.
-
The reaction is quenched by pouring the mixture onto crushed ice.
-
The acidic solution is then neutralized and made basic by the addition of an aqueous NaOH solution.
-
The product, which often precipitates, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
The aldehyde functionality of this compound makes it a versatile intermediate for a variety of chemical transformations. These include, but are not limited to, condensation reactions, oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig reaction.
Applications in Drug Discovery and Medicinal Chemistry
Indole-3-carboxaldehyde and its derivatives are recognized as important scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. The introduction of fluorine atoms into the indole ring, as in this compound, can significantly modulate the physicochemical and biological properties of the resulting molecules. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
Derivatives of indole-3-carboxaldehyde have been investigated for a wide range of therapeutic applications, including:
-
Anticancer agents: The indole nucleus is a key component of many natural and synthetic compounds with antitumor activity.
-
Anti-inflammatory agents: Certain indole derivatives have shown potent anti-inflammatory properties.
-
Antimicrobial agents: The indole scaffold has been explored for the development of new antibacterial and antifungal drugs.
-
Neurological disorders: Substituted indoles are being investigated for their potential in treating various neurological conditions.
The aldehyde group at the 3-position serves as a convenient handle for the synthesis of more complex molecules, such as Schiff bases and chalcones, which have also demonstrated a broad spectrum of biological activities.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling similar chemical compounds include avoiding inhalation of dust, contact with skin and eyes, and ingestion.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential in the field of drug discovery and materials science. Its tetrafluorinated indole core offers unique properties that can be exploited for the development of novel therapeutic agents and functional materials. While specific experimental protocols for this compound are not widely published, established methodologies for the synthesis and reaction of analogous indole-3-carboxaldehydes provide a solid foundation for its utilization in research and development.
Visualizations
Caption: Vilsmeier-Haack synthesis of the target compound.
Caption: Role in a typical drug discovery workflow.
References
Safety and handling of polyfluorinated indole compounds
An In-depth Technical Guide to the Safety and Handling of Polyfluorinated Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, physicochemical properties, and potential biological interactions of polyfluorinated indole compounds. The introduction of fluorine into the indole scaffold can dramatically alter its physical, chemical, and biological properties, leading to their increasing use in drug discovery and materials science.[1][2] However, these same properties can present significant safety challenges.[1] A thorough understanding of the potential hazards and necessary safety measures is paramount for all laboratory personnel.
Hazard Identification and Risk Assessment
The foundation of safe laboratory practice is a thorough understanding of the specific hazards associated with each fluorinated compound. Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] While many fluorinated compounds are valued for their stability, they are not immune to metabolism, which can lead to the liberation of fluoride ions or toxic, low-molecular-weight fluorinated molecules like fluoroacetic acid (LD₅₀ = 10 mg/kg in humans).[4][5]
It is crucial to consult the Safety Data Sheet (SDS) for each specific compound to understand its toxicity, reactivity, and required first-aid measures.[6] Some polyfluorinated compounds are known to be persistent in the environment and may possess metabolic toxicity.[1]
Toxicological Data and Occupational Exposure Limits
Direct toxicological data for many specific polyfluorinated indole derivatives are limited. Therefore, it is prudent to handle them with a high degree of caution, assuming they may be toxic. The data below for related fluorine compounds should be used as a guide for risk assessment.
Table 1: Toxicological Data and Occupational Exposure Limits for Related Fluorine Compounds
| Substance | Exposure Limit / Value | Organization / Context | Notes |
| Fluorides (as F) | TWA: 2.5 mg/m³ | OSHA (PEL) | Permissible Exposure Limit over an 8-hour workday.[7] |
| TWA: 2.5 mg/m³ | NIOSH (REL) | Recommended Exposure Limit for up to a 10-hour workday.[7] | |
| TWA: 2.5 mg/m³ | ACGIH (TLV) | Threshold Limit Value for a conventional 8-hour workday.[7] | |
| IDLH: 250 mg/m³ | NIOSH | Immediately Dangerous to Life or Health concentration.[7] | |
| Hydrogen Fluoride (as F) | TWA: 1.8 mg/m³ (1.5 ppm) | IOELV | Indicative Occupational Exposure Limit Value.[8] |
| Ceiling: 2.5 mg/m³ (3 ppm) | IOELV | Ceiling value that should not be exceeded.[8] | |
| Fluorine | TWA: 0.2 mg/m³ (0.1 ppm) | OSHA (PEL) | Corrosive to all exposed tissues; penetrates deeply.[9][10] |
| Fluoroacetic Acid | LD₅₀: 10 mg/kg (in humans) | N/A | A potentially harmful metabolite of some fluorine-containing drugs.[4] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health; IOELV: Indicative Occupational Exposure Limit Value. All values are for airborne exposure unless otherwise noted.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.
Engineering Controls
-
Fume Hoods : All work with volatile fluorinated compounds or reactions involving potentially volatile reagents must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Glove Boxes : For particularly hazardous, moisture-sensitive, or reactive fluorinating agents, the use of a glove box with an inert atmosphere is recommended.[1]
Personal Protective Equipment (PPE)
The proper selection and use of PPE is crucial to prevent exposure.[1]
-
Eye Protection : Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][11]
-
Hand Protection : The choice of gloves should be based on the specific compound and solvent being used; consult the manufacturer's compatibility chart.[1] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[1] Thicker (10-20 mil) PVC or neoprene gloves offer better resistance to substances like HF.[11]
-
Body Protection : A flame-resistant lab coat should be worn at all times. For larger-scale work, a chemical-resistant apron may be necessary.[1]
-
Respiratory Protection : If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be required.[1]
Safe Handling, Storage, and Disposal
General Handling Practices
-
Develop and adhere to Standard Operating Procedures (SOPs) for the safe handling, storage, and disposal of each polyfluorinated indole compound.[1]
-
Avoid working with highly hazardous fluorinated compounds when alone in the laboratory.[1]
-
Do not smell or taste chemicals.[12]
-
Keep work areas clean and uncluttered.[12]
-
Wash hands thoroughly after handling chemicals.[13]
Storage
-
Store polyfluorinated indole compounds in a cool, dry, and well-ventilated area.[1][6]
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.[1]
-
Keep them away from incompatible materials, such as strong acids, bases, and oxidizing or reducing agents.[1]
Waste Disposal
-
All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[1]
-
Follow all local, state, and federal regulations for the proper disposal of chemical waste.[6]
-
Do not mix incompatible waste streams.[1] Quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[1]
Physicochemical Properties
The introduction of fluorine-containing substituents can have a tremendous impact on the physicochemical properties of the indole scaffold.[14] Understanding these properties is key to predicting the behavior of these compounds in experimental and biological systems.
Table 2: Physicochemical Properties of Selected Fluorinated Indoles
| Compound / Substituent | Property | Value | Source / Notes |
| 3-fluoro-2-methyl-1H-indole | logP | 2.6 | Predicted value from ChemSpider.[2] |
| 2-H-indole (20) | pKa | 32.57 | Measured in acetonitrile.[14] |
| Thermal Stability | Low exotherm above 190 °C | Enthalpy of -10 kJ/kg.[14] | |
| 2-CF₃-indole (23) | pKa | 26.76 | Fluorine-containing groups dramatically decrease pKa.[14] |
| Thermal Stability | Exothermic degradation above 325 °C | Enthalpy of -623 kJ/kg; most stable analogue tested.[14] | |
| 2-SF₅-indole (5a/8) | pKa | 24.44 | Comparable to the pKa of 2-nitroindole.[14] |
| Thermal Stability | Exothermic degradation above 310 °C | Enthalpy of -961 kJ/kg.[14] |
Experimental Protocols
Detailed and validated protocols are essential for safety and reproducibility.
Protocol 1: Quenching of a Reaction Mixture Containing Diethylaminosulfur Trifluoride (DAST)
This protocol is adapted from a general guide for handling fluorinated organic compounds and should be performed with extreme caution.[1]
-
Preparation : Ensure the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Cooling : Cool the reaction mixture to 0 °C in an ice-water bath within a chemical fume hood.
-
Quenching : Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Caution : This quenching process can be highly exothermic and may release gas. Add the quenching solution dropwise to control the reaction rate.
-
Extraction : Once the quenching is complete (i.e., gas evolution has ceased), transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing & Drying : Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product using an appropriate technique, such as column chromatography.
Protocol 2: General Workflow for Fischer Indole Synthesis of Fluorinated Indoles
This is a generalized workflow adaptable for fluorinated precursors.[2]
-
Reactant Preparation : Select the appropriate (fluorophenyl)hydrazine isomer to achieve the desired fluorine substitution pattern on the indole ring.
-
Condensation : React the (fluorophenyl)hydrazine with a suitable ketone (e.g., propan-2-one) under acidic conditions to form the corresponding phenylhydrazone intermediate.
-
Cyclization : Heat the phenylhydrazone intermediate in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids). This promotes the[6][6]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.
-
Workup : After the reaction is complete, cool the mixture and neutralize the acid. Extract the product with an appropriate organic solvent.
-
Purification : Wash, dry, and concentrate the organic extract. Purify the resulting crude fluorinated indole via recrystallization or column chromatography.
Visualized Workflows and Pathways
Diagram 1: General Laboratory Safety Workflow
Caption: A generalized workflow for safely handling polyfluorinated indole compounds.
Diagram 2: Emergency Response for Skin Contact
Caption: First-aid workflow for skin exposure to HF or HF-generating compounds.[1][9]
Diagram 3: Simplified 5-HT₂A Receptor Signaling Pathway
Many indole derivatives are known to interact with serotonin (5-HT) receptors.[2] The fluorination of these scaffolds can modulate their binding affinity and pharmacological effects.
Caption: A simplified diagram of the 5-HT₂A receptor signaling cascade.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 7. FLUORIDES (as F) | Occupational Safety and Health Administration [osha.gov]
- 8. hsa.ie [hsa.ie]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. FLUORINE | Occupational Safety and Health Administration [osha.gov]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. nj.gov [nj.gov]
- 14. researchgate.net [researchgate.net]
The Impact of Fluorination on the Aldehyde Group Reactivity in Indoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules has become a pivotal strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[1] The indole scaffold, a privileged structure in numerous biologically active compounds, is a frequent target for fluorination.[2][3] This technical guide provides an in-depth analysis of the reactivity of the aldehyde group in fluorinated indoles, with a focus on indole-3-carboxaldehyde and its fluorinated derivatives. Understanding the influence of fluorine on the chemical behavior of the aldehyde functionality is crucial for the synthesis and derivatization of these promising compounds in drug discovery.
Quantitative Data on Aldehyde Group Reactivity
The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aldehyde group in indole-3-carboxaldehydes. However, direct comparative studies quantifying this effect across various reactions are limited in the available literature. The following tables summarize reported yields for key reactions of indole-3-carboxaldehyde and 5-fluoroindole-3-carboxaldehyde. It is important to note that the reaction conditions may vary between studies, and therefore, these tables provide an indicative comparison rather than a direct measure of relative reactivity.
Table 1: Knoevenagel Condensation of Indole-3-carboxaldehydes with Active Methylene Compounds
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |
| Indole-3-carboxaldehyde | Malononitrile | Piperidine/Ethanol | High (not specified) | [4] |
| Indole-3-carboxaldehyde | Ethyl Cyanoacetate | DBU/Water | 96 | [5] |
| 5-Cyanoindole-3-carboxaldehyde | Malononitrile | L-proline/Ethanol | 96 | [6] |
Table 2: Synthesis of Indole-3-carboxaldehydes via Vilsmeier-Haack Reaction
| Product | Starting Material | Yield (%) | Reference |
| Indole-3-carboxaldehyde | Indole | 96 | [7] |
| 5-Fluoroindole-3-carboxaldehyde | 5-Fluoroindole | Not specified | [8] |
| 5-Chloroindole-3-carboxaldehyde | 4-Chloro-2-methylaniline | 90 | [7] |
| 5-Bromoindole-3-carboxaldehyde | 4-Bromo-2-methylaniline | 91 | [7] |
Experimental Protocols
Detailed methodologies for key transformations of the aldehyde group in indole-3-carboxaldehydes are provided below. Protocols for the fluorinated analogues are adapted from general procedures due to the scarcity of specific published methods.
Reduction of the Aldehyde Group
Objective: To reduce the aldehyde functionality to a primary alcohol.
Reaction: Indole-3-carboxaldehyde to Indole-3-methanol
Protocol for Indole-3-carboxaldehyde:
-
Dissolution: Dissolve indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of dioxane and water.
-
Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.0 to 1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. If a precipitate forms, the mixture can be heated to boiling to redissolve it.[9]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Generalized Protocol for 5-Fluoroindole-3-carboxaldehyde:
This protocol is adapted from a general procedure for the reduction of fluoro-imines.[6]
-
Setup: In a 100 mL flask, dissolve 5-fluoroindole-3-carboxaldehyde (0.01 mol) in methanol (20 mL) and cool in an ice bath.
-
Reagent Addition: Add sodium borohydride (0.015 mol) in small portions over 10 minutes with stirring.
-
Reaction: After the addition is complete, continue stirring at room temperature for 1-1.5 hours, monitoring by TLC.
-
Isolation: Evaporate the solvent. Wash the resulting solid with cold water, filter, and recrystallize from ethanol to obtain 5-fluoroindole-3-methanol.
Oxidation of the Aldehyde Group
Objective: To oxidize the aldehyde functionality to a carboxylic acid.
Reaction: Indole-3-carboxaldehyde to Indole-3-carboxylic acid
Generalized Protocol for Indole-3-carboxaldehydes:
This protocol is based on a general method for the oxidation of aldehydes.[10]
-
Reaction Mixture: In a suitable flask, dissolve the indole-3-carboxaldehyde derivative (1.0 eq) in a mixture of an appropriate organic solvent and water.
-
Oxidant Addition: Add a suitable oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). The reaction with KMnO₄ can be performed in acetone.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating, and monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench any excess oxidant. For KMnO₄, this can be done by adding a solution of sodium bisulfite.
-
Extraction: Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the indole-3-carboxylic acid.
Grignard Reaction
Objective: To form a secondary alcohol via nucleophilic addition of a Grignard reagent.
Reaction: Indole-3-carboxaldehyde with a Grignard Reagent (e.g., Methylmagnesium Bromide)
Generalized Protocol for Indole-3-carboxaldehydes:
This protocol is adapted from general procedures for Grignard reactions.[11][12]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the indole-3-carboxaldehyde derivative (1.0 eq) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Wittig Reaction
Objective: To synthesize an alkene from the aldehyde.
Reaction: Indole-3-carboxaldehyde with a Phosphonium Ylide
Generalized Protocol for Indole-3-carboxaldehydes:
This protocol is based on general procedures for the Wittig reaction.[3][6][13][14][15]
-
Ylide Generation: In a dry flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.1 eq). Stir for 30 minutes to generate the ylide.
-
Aldehyde Addition: Add a solution of the indole-3-carboxaldehyde derivative (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the alkene.
Knoevenagel Condensation
Objective: To form a carbon-carbon double bond by reacting the aldehyde with an active methylene compound.
Reaction: Indole-3-carboxaldehyde with Malononitrile
Protocol for Indole-3-carboxaldehyde: [4]
-
Dissolution: Dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Stir the mixture at room temperature. The product may precipitate out of solution. Monitor the reaction by TLC.
-
Isolation: If a precipitate forms, filter the solid and wash with cold water. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Generalized Protocol for 5-Fluoroindole-3-carboxaldehyde:
This protocol is adapted from a general procedure for Knoevenagel condensation.[5]
-
Reaction Mixture: In a flask, combine 5-fluoroindole-3-carboxaldehyde (1.0 eq), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq), and a catalytic amount of a base like DBU in water.
-
Reaction: Stir the mixture at room temperature, monitoring the progress by TLC.
-
Work-up: Upon completion, the product may precipitate and can be collected by filtration. Alternatively, extract the reaction mixture with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Signaling Pathways and Logical Relationships
Biological Signaling Pathways
Indole derivatives, including those derived from the reduction or modification of the aldehyde group, have been shown to modulate key signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16] Indole-3-carbinol (the reduction product of indole-3-carboxaldehyde) and its derivatives can inhibit this pathway at multiple points, leading to decreased cancer cell proliferation and induction of apoptosis.[4][9][17]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the general reactivity of the aldehyde group in indole-3-carboxaldehydes and a typical experimental workflow for one of the key reactions.
Caption: General reactivity of the aldehyde group in indole-3-carboxaldehydes.
Caption: Experimental workflow for a Knoevenagel condensation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 8. 5-FLUOROINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sciepub.com [sciepub.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Electron-withdrawing effects of fluorine on the indole ring
An In-depth Technical Guide to the Electron-Withdrawing Effects of Fluorine on the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the profound electron-withdrawing effects of fluorine substitution on the indole ring system, a privileged scaffold in numerous natural products and synthetic drugs. We will explore the impact of fluorination on the fundamental physicochemical properties of indole, including its acidity (pKa), dipole moment, and spectroscopic characteristics. This document details common synthetic routes to key fluoroindole isomers and provides generalized protocols for their characterization, intended to equip researchers in drug discovery and development with the foundational knowledge to leverage fluorine's unique properties.
Introduction: The Power of Fluorine in Indole Chemistry
The indole moiety is a vital structural component in a vast array of biologically active compounds.[1] The introduction of a fluorine atom onto this scaffold can dramatically alter a molecule's properties, often leading to enhanced pharmacological profiles.[1][2] Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, increase binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) properties.[1][3] These benefits stem primarily from the potent electron-withdrawing nature of the fluorine atom, which reshapes the electronic landscape of the indole ring.
Fundamental Electronic Effects of Fluorine
Fluorine exerts its influence on the indole ring through two primary electronic mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the atom it is attached to and, to a lesser extent, from adjacent atoms through the sigma (σ) bonds. This powerful, distance-dependent effect de-creases the electron density across the entire indole ring system.
-
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the indole ring. This effect donates electron density to the ring and opposes the inductive effect. However, due to the poor overlap between the 2p orbitals of fluorine and the 2p orbitals of carbon, the resonance effect of fluorine is significantly weaker than its inductive effect.
Consequently, the net electronic influence of fluorine on the indole ring is strongly electron-withdrawing. This withdrawal of electron density is the root cause of the observed changes in the molecule's physicochemical properties and reactivity.
Quantitative Analysis of Physicochemical Properties
The electron-withdrawing nature of fluorine directly impacts measurable properties of the indole molecule.
Data Summary Tables
The following tables summarize key quantitative data for indole and its fluorinated derivatives.
Table 1: Acidity (pKa) of Indole Derivatives
| Compound | pKa | Notes |
| Indole | ~17.0[5] | Reference compound. |
| Fluoroindoles | < 17.0 (Expected) | Fluorine's inductive effect stabilizes the conjugate base, increasing acidity. The effect is position-dependent.[4] |
Table 2: Dipole Moments of Indole Derivatives
Fluorine's high electronegativity significantly alters the magnitude and direction of the molecule's dipole moment.[2]
| Compound | Ground State Dipole Moment (μ) | Method/Notes |
| Indole | 1.96 - 2.09 D[6] | Experimental, gas phase. |
| 4-Fluoroindole | Not specified, but alters TDM angle | Affects the electronic nature of the excited states.[2] |
| 5-Fluoroindole | > 2.09 D (Expected) | Fluorine substitution affects electron distribution and dipole moment.[2][7] |
| 6-Fluoroindole | Not specified, but alters TDM angle | Causes heavily mixed excited states (La/Lb).[2] |
Table 3: Spectroscopic and Electrochemical Data
Spectroscopic data provides direct evidence of the altered electronic environment.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | 19F NMR (CDCl3, δ ppm) | Oxidation Potential (V vs SCE) |
| 4-Fluoroindole | 8.22 (br s, 1H), 7.21-7.07 (m, 3H), 6.81 (dddd), 6.66 (dtd)[8] | 156.6 (d, J=246.9), 138.6 (dd), 124.2 (d), 122.6 (dd), 117.2 (dd), 107.2 (dd), 104.6 (dd), 98.9[8] | Not specified | Not specified |
| 5-Fluoroindole | 7.27 (m, 3H), 6.96 (t, 1H), 6.53 (t, 1H)[6] | Not specified | –100.22[6] | 1.05 V[9] |
| 6-Fluoro-2-methyl-1H-indole | 7.88 (s, 1H), 7.49 (dd), 7.04 (dd), 6.96 (s, 1H), 6.91 (td), 2.34 (s, 3H)[10] | 136.2, 135.9 (d, J=12.1), 125.1, 120.9 (d, J=10.1), 108.6 (d, J=24.2), 97.2 (d, J=26.3), 96.8, 13.9[10] | Not specified | Not specified |
Impact on Reactivity
The electron density of the indole ring is crucial for its characteristic reactivity, particularly in electrophilic aromatic substitution, which preferentially occurs at the C3 position. By withdrawing electron density, fluorine deactivates the indole ring towards electrophiles. This reduced nucleophilicity means that reactions such as fluorination or other electrophilic substitutions require longer reaction times or harsher conditions compared to unsubstituted indole.[11]
Experimental Protocols
A. Synthesis of Fluoroindoles
Several classic and modern synthetic methods are employed for the preparation of fluorinated indoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Protocol 5.A.1: Fischer Indole Synthesis of 6-Fluoroindole
This robust method involves the acid-catalyzed cyclization of a phenylhydrazone.
-
Hydrazone Formation: React 4-fluorophenylhydrazine with a suitable ketone or aldehyde (e.g., acetaldehyde or its equivalent) in a suitable solvent like ethanol. Stir at room temperature until TLC analysis indicates the consumption of the starting hydrazine.
-
Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the hydrazone mixture.
-
Heating: Heat the reaction mixture, typically to temperatures between 80-150°C, depending on the catalyst and substrate.[12] Monitor the reaction progress by TLC or HPLC.[13]
-
Workup: After completion, cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization to yield pure 6-fluoroindole.[13]
Protocol 5.A.2: Leimgruber-Batcho Synthesis of 4-Fluoroindole
This two-step method is known for its mild conditions and high yields, making it suitable for industrial-scale production.[14][15]
-
Condensation/Enamine Formation: React 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a solvent such as DMF.[14][15] Heat the mixture (e.g., to reflux) and stir for several hours until the reaction is complete as monitored by TLC.[14] Evaporate the solvent to obtain the crude enamine intermediate.
-
Reductive Cyclization: Dissolve the crude enamine in a suitable solvent (e.g., methanol or ethanol). Add a reduction catalyst, such as Palladium on carbon (Pd/C).[14] Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously overnight. Alternatively, other reducing agents like iron powder in acetic acid can be used.[2]
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford pure 4-fluoroindole.[2]
B. Spectroscopic Characterization
A general workflow for confirming the structure of a synthesized fluoroindole.
Protocol 5.B.1: General Spectroscopic Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a separate sample for mass spectrometry by dissolving it in a volatile solvent like methanol or acetonitrile. For IR, a solid sample can be analyzed directly using an ATR-FTIR spectrometer.[10]
-
NMR Spectroscopy: Record 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10] The 1H NMR will confirm the proton environment, 13C NMR the carbon backbone, and 19F NMR will give a characteristic signal for the fluorine atom, confirming its presence.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) using a technique like ESI-TOF to confirm the elemental composition (molecular formula) of the product.[10]
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify key functional groups. Look for the characteristic N-H stretch of the indole ring (typically around 3400 cm⁻¹).[10]
-
Data Interpretation: Correlate the data from all spectroscopic techniques to unambiguously confirm the structure and purity of the synthesized fluoroindole.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
- 4. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. indole acidity [quimicaorganica.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. nbinno.com [nbinno.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. researchgate.net [researchgate.net]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 15. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendant Role of Fluorinated Indole-3-Carbaldehydes in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. Within this context, fluorinated indole-3-carbaldehydes have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Anticancer Activity
Fluorinated indole-3-carbaldehydes have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The introduction of a fluorine atom at various positions on the indole ring can profoundly influence their antiproliferative potency.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of halogenated indole derivatives, providing a comparative overview of their anticancer activity. While specific data for all fluorinated indole-3-carbaldehydes is not exhaustively available in the public domain, the data for related halogenated and substituted indoles offer valuable insights into structure-activity relationships.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde | Not Specified | Data suggests use in anticancer agent development | [1] |
| 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Human Breast Adenocarcinoma) | 8.2 | [2] |
| 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Human Breast Adenocarcinoma) | 13.2 | [2] |
| 5-Bromo-indole-3-carboxamido-polyamine conjugate (13b) | Staphylococcus aureus (MRSA) | ≤ 0.28 | [3] |
| 5-Bromo-indole-3-carboxamido-polyamine conjugate (13b) | Acinetobacter baumannii | ≤ 0.28 | [3] |
| 5-Bromo-indole-3-carboxamido-polyamine conjugate (13b) | Cryptococcus neoformans | ≤ 0.28 | [3] |
| trans-[PdCl2(5ClL)2] | A2780 (Ovarian Cancer) | 6.94 ± 0.43 | [4] |
| trans-[PdCl2(5ClL)2] | HT-29 (Colon Cancer) | 56.81 ± 14.17 | [4] |
Antimicrobial Activity
The antimicrobial potential of fluorinated indoles is a rapidly growing area of research. These compounds have shown efficacy against a spectrum of bacterial and fungal pathogens, including drug-resistant strains.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for various halogenated indoles.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [5] |
| 7-Chloroindole | Vibrio parahaemolyticus | 200 | [5] |
| 5-Fluoroindole | Serratia marcescens | 2500-5000 | [6][7] |
| 6-Fluoroindole | Serratia marcescens | 2500-5000 | [6][7] |
| 7-Fluoroindole | Pseudomonas aeruginosa | Not specified, inhibits biofilm formation | [8] |
| Indole-3-carboxamido-polyamine conjugates | Staphylococcus aureus | 2.2 µM | [9] |
| Indole-3-carboxamido-polyamine conjugates | Pseudomonas aeruginosa | 71 µM | [9] |
Enzyme Inhibition
Fluorinated indole-3-carbaldehydes and their derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
Quantitative Enzyme Inhibition Data
| Compound Class/Derivative | Enzyme | Inhibition Data (Ki, IC50) | Reference |
| Isatins (Indole-2,3-diones) | Carboxylesterases (CEs) | Ki values in the nM range for compounds with clogP > 5 | [10] |
| Indole-3-carbaldehyde Oxime Derivatives | Urease (Helicobacter pylori) | IC50 = 0.0345 - 0.0516 mM | [11] |
| 2-Phenylindole-3-carbaldehyde imine | Tubulin Polymerization | IC50 = 1.2 µM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.
Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)
Materials:
-
4-Fluoro-2-methylaniline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
To a flask containing 10 mL of DMF, add 10 g (80 mmol) of 4-fluoro-2-methylaniline.
-
Prepare the Vilsmeier reagent by slowly adding POCl3 to a separate flask containing DMF at 0°C.
-
Slowly add 20 mL of the prepared Vilsmeier reagent dropwise to the aniline solution at 0°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Raise the temperature to a specified level (e.g., 85°C) and heat for several hours (e.g., 5 hours).
-
After the reaction is complete, cool the mixture and quench by adding ice, followed by saturated sodium carbonate solution until the solution is alkaline.
-
A solid precipitate will form. Filter the solid, wash with water, and dry to obtain 5-fluoro-1H-indole-3-carbaldehyde.[13]
Anticancer Activity: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated indole-3-carbaldehyde stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]
Antimicrobial Susceptibility: Broth Microdilution Assay
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism
-
Fluorinated indole-3-carbaldehyde stock solution (in DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the test compound in the broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][9]
Enzyme Inhibition Assay (General Protocol)
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Fluorinated indole-3-carbaldehyde inhibitor solution
-
Assay buffer
-
96-well plate or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the enzyme.
-
Add various concentrations of the inhibitor to the reaction mixture and pre-incubate for a specific time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Determine the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by varying both the substrate and inhibitor concentrations and analyzing the data using appropriate models (e.g., Lineweaver-Burk plots).[10]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which fluorinated indole-3-carbaldehydes exert their biological effects is crucial for rational drug design and development.
Anticancer Mechanism: Tubulin Polymerization Inhibition
A primary mechanism of anticancer activity for many indole derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by fluorinated indole-3-carbaldehydes.
Antimicrobial Mechanism: Membrane Disruption and Quorum Sensing Inhibition
The antimicrobial action of certain indole derivatives involves the disruption of bacterial cell membranes and interference with quorum sensing (QS) signaling pathways. QS is a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, including virulence factor production and biofilm formation.
Caption: Antimicrobial mechanisms of fluorinated indoles.
Experimental Workflow for Biological Evaluation
A systematic workflow is essential for the efficient screening and characterization of novel fluorinated indole-3-carbaldehydes.
Caption: A typical workflow for the biological evaluation of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 7. Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Vilsmeier-Haack Formylation of 4,5,6,7-Tetrafluoroindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate. The resulting aldehydes are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules with potential pharmacological activity.
This document provides detailed application notes and protocols for the Vilsmeier-Haack formylation of 4,5,6,7-tetrafluoroindole. The introduction of fluorine atoms into the indole scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 4,5,6,7-tetrafluoroindole-3-carboxaldehyde is a key building block in the synthesis of novel fluorinated indole derivatives for drug discovery and development.
Reaction Principle
The Vilsmeier-Haack reaction proceeds through two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃. Subsequently, the electron-rich tetrafluoroindole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the desired 4,5,6,7-tetrafluoroindole-3-carboxaldehyde. The reaction is highly regioselective, with formylation occurring at the electron-rich C3 position of the indole ring.
Applications in Drug Development
Indole-3-carboxaldehyde derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a tetrafluorinated benzene ring into the indole core can enhance these properties. Fluorine substitution is a common strategy in drug design to improve metabolic stability by blocking sites of oxidative metabolism, and to enhance binding affinity through favorable electrostatic interactions.
Derivatives of 4,5,6,7-tetrafluoroindole-3-carboxaldehyde are being investigated for their potential as:
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Fluorination can enhance the cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory Agents: By modifying the indole scaffold, novel compounds with potent anti-inflammatory activity can be developed.
-
Antiviral Agents: Fluorinated indoles have shown promise as inhibitors of viral replication.
Experimental Protocols
1. Preparation of the Vilsmeier Reagent
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to exclude moisture.
-
To the three-neck flask, add anhydrous DMF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.0 - 1.2 equivalents relative to DMF) dropwise to the cooled and stirred DMF. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the Vilsmeier reagent is indicated by the formation of a solid or a viscous liquid.
2. Vilsmeier-Haack Formylation of 4,5,6,7-Tetrafluoroindole
Materials:
-
4,5,6,7-Tetrafluoro-1H-indole
-
Freshly prepared Vilsmeier reagent
-
Anhydrous DMF or other suitable solvent
-
Ice bath and heating mantle
-
Magnetic stirrer and stir bar
-
Reaction flask with a nitrogen inlet
Procedure:
-
Dissolve 4,5,6,7-tetrafluoro-1H-indole in a minimal amount of anhydrous DMF in the reaction flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Vilsmeier reagent (typically 1.5 - 2.0 equivalents relative to the indole) to the stirred indole solution.
-
After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The product, 4,5,6,7-tetrafluoro-1H-indole-3-carboxaldehyde, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure 4,5,6,7-tetrafluoro-1H-indole-3-carboxaldehyde.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4,5,6,7-Tetrafluoro-1H-indole | C₈H₃F₄N | 193.11 | 18535-51-8 |
| 4,5,6,7-Tetrafluoro-1H-indole-3-carboxaldehyde | C₉H₃F₄NO | 217.12 | 30683-38-6 |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Stoichiometry (Indole:POCl₃:DMF) | 1 : 1.5 : 10 |
| Reaction Temperature | 70 °C |
| Reaction Time | 5 hours |
| Yield | Up to 90% (based on analogous reactions) |
Note: The yield is an estimation based on similar Vilsmeier-Haack reactions of substituted indoles and may vary depending on the specific reaction conditions and scale.
Table 3: Spectroscopic Data for 4,5,6,7-Tetrafluoro-1H-indole-3-carboxaldehyde
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, NH), ~10.0 (s, 1H, CHO), ~8.4 (s, 1H, H-2) ppm. |
| ¹³C NMR (DMSO-d₆) | δ ~185 (CHO), ~140-120 (m, aromatic carbons), ~115 (C-3) ppm. The fluorine-coupled carbon signals will show complex splitting patterns. |
| IR (KBr) | ν ~3300 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1500-1400 (aromatic C=C stretch), ~1200-1000 (C-F stretch) cm⁻¹. |
| Mass Spec. (EI) | m/z 217 (M⁺), fragments corresponding to the loss of CO and subsequent fragmentation of the indole ring. |
Note: The spectroscopic data presented are predicted values based on the structure and data from analogous compounds. Experimental data should be obtained for confirmation.
Visualizations
Caption: Reaction mechanism of the Vilsmeier-Haack formylation.
Caption: Experimental workflow for the synthesis.
Experimental protocol for the synthesis of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental protocol for the synthesis of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde, a valuable fluorinated indole derivative for potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the preparation of the 4,5,6,7-tetrafluoro-1H-indole scaffold, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C3 position.
Experimental Overview
The overall synthetic strategy is depicted in the workflow diagram below. The first stage involves the synthesis of 4,5,6,7-tetrafluoro-1H-indole. Subsequently, this intermediate undergoes a Vilsmeier-Haack reaction to yield the target compound, this compound.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 4,5,6,7-tetrafluoro-1H-indole
The preparation of 4,5,6,7-tetrafluoro-1H-indole can be achieved through various reported methods. One common approach involves the cyclization of a suitably substituted aniline derivative. For the purpose of this protocol, we will reference a general cyclization strategy.[1]
Materials and Equipment
| Reagent/Material | Quantity | Notes |
| Pentafluoroaniline | (as required) | Starting material |
| Diethyl acetylenedicarboxylate | (as required) | Reagent |
| Sodium hydride (60% dispersion in oil) | (as required) | Strong base, handle with care |
| Tetrahydrofuran (THF), anhydrous | (as required) | Solvent |
| N,N-Dimethylformamide (DMF), anhydrous | (as required) | Solvent |
| Hydrochloric acid (HCl), concentrated | (as required) | For hydrolysis |
| Quinoline | (as required) | For decarboxylation |
| Standard glassware for organic synthesis | - | Round-bottom flasks, condensers, etc. |
| Magnetic stirrer with heating | - | |
| Rotary evaporator | - | |
| Thin-layer chromatography (TLC) plates | - | For reaction monitoring |
Experimental Protocol
-
Formation of the Vinylamine Intermediate: In a flame-dried round-bottom flask under an inert atmosphere, a solution of pentafluoroaniline in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled in an ice bath, and sodium hydride is added portion-wise. Diethyl acetylenedicarboxylate is then added dropwise, and the reaction is stirred at room temperature until completion, as monitored by TLC.
-
Cyclization to the Indole Ring: The resulting vinylamine intermediate is isolated and then dissolved in anhydrous N,N-dimethylformamide (DMF). Sodium hydride is added carefully, and the mixture is heated to effect cyclization to 2,3-diethoxycarbonyl-4,5,6,7-tetrafluoroindole.[1]
-
Hydrolysis and Decarboxylation: The diester is hydrolyzed using a strong acid, such as concentrated hydrochloric acid, to yield the corresponding diacid. The diacid is then decarboxylated by heating in quinoline to afford 4,5,6,7-tetrafluoro-1H-indole.[1]
-
Purification: The crude 4,5,6,7-tetrafluoro-1H-indole is purified by a suitable method, such as column chromatography on silica gel or recrystallization.
Step 2: Vilsmeier-Haack Formylation of 4,5,6,7-tetrafluoro-1H-indole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2][3][4] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[2]
Caption: Mechanism of the Vilsmeier-Haack formylation of 4,5,6,7-tetrafluoro-1H-indole.
Materials and Equipment
| Reagent/Material | Quantity | Notes |
| 4,5,6,7-tetrafluoro-1H-indole | (as required) | Starting material from Step 1 |
| N,N-Dimethylformamide (DMF), anhydrous | (as required) | Reagent and solvent |
| Phosphoryl chloride (POCl₃) | (as required) | Reagent, handle in a fume hood |
| Dichloromethane (DCM), anhydrous | (as required) | Solvent |
| Saturated sodium bicarbonate solution | (as required) | For workup |
| Brine | (as required) | For workup |
| Anhydrous sodium sulfate or magnesium sulfate | (as required) | Drying agent |
| Standard glassware for organic synthesis | - | Dropping funnel, three-neck flask, etc. |
| Ice bath | - | For temperature control |
Experimental Protocol
-
Preparation of the Vilsmeier Reagent: In a flame-dried three-neck flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C. Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 4,5,6,7-tetrafluoro-1H-indole in anhydrous dichloromethane (DCM) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). The reaction temperature may need to be adjusted depending on the reactivity of the substrate, ranging from below 0°C to 80°C.[2]
-
Aqueous Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir the mixture until the hydrolysis of the intermediate iminium salt is complete.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product, this compound, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Summary
The following table summarizes the key quantitative data for the synthesis. Please note that the yields are indicative and can vary based on the reaction scale and optimization.
| Step | Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Pentafluoroaniline | 1.0 | THF, DMF | 0 to heat | Variable | (Not specified) |
| 2 | 4,5,6,7-tetrafluoro-1H-indole | 1.0 | DCM | 0 to RT | 2 - 6 | (Typically moderate to high) |
| POCl₃ | 1.1 - 1.5 | DMF | ||||
| DMF | (Excess) |
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch, C=O stretch of the aldehyde).
-
Melting Point: To assess purity.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the experiments described.
References
- 1. Partially fluorinated heterocyclic compounds. Part IV. The preparation of 4,5,6,7-tetrafluoroindole by a new cyclisation reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde or its direct derivatives. The following application notes and protocols are therefore based on the broader class of indole-3-carbaldehyde derivatives and general principles of medicinal chemistry involving fluorinated compounds. This document is intended to serve as a foundational guide for initiating research in this area.
Introduction
Indole-3-carbaldehyde is a well-established scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, this compound represents a promising, albeit underexplored, starting material for the synthesis of novel therapeutic agents. Its high degree of fluorination is expected to impart unique electronic and lipophilic characteristics, potentially leading to new structure-activity relationships.
Potential Therapeutic Applications
Based on the known biological activities of indole-3-carbaldehyde derivatives, compounds synthesized from the tetrafluorinated analog could be investigated for a variety of therapeutic applications.[2] A summary of these potential applications is presented in Table 1.
Table 1: Potential Therapeutic Areas for Derivatives of this compound
| Therapeutic Area | Rationale and Key Molecular Targets |
| Anticancer | The indole nucleus is present in many anticancer agents. Derivatives could be designed as inhibitors of kinases, tubulin polymerization, or as inducers of apoptosis. |
| Antimicrobial | Indole derivatives have shown activity against a range of bacteria and fungi. The tetrafluoro substitution could enhance membrane permeability and interaction with microbial targets. |
| Anti-inflammatory | Many indole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of enzymes like COX-2 or by modulating inflammatory signaling pathways. |
| Antiviral | Certain indole derivatives have been identified as inhibitors of viral replication, including for HIV and influenza.[1] |
| Neuroprotective | The indole scaffold is a key component of several neurologically active compounds. Derivatives could be explored for their potential in treating neurodegenerative diseases. |
General Experimental Protocols
The following are generalized protocols for the derivatization of this compound and the subsequent biological screening of the synthesized compounds.
General Protocol for the Synthesis of Schiff Base Derivatives
The aldehyde functional group of this compound is amenable to condensation reactions with various amines to form Schiff bases, a common strategy for generating molecular diversity.
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Amine: Add 1.1 equivalents of the desired primary amine to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
General Protocol for In Vitro Anticancer Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Generalized Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the synthesis and evaluation of new chemical entities starting from a novel building block like this compound.
Caption: A generalized workflow for drug discovery.
Potential Derivatization Pathways
The aldehyde group of this compound serves as a versatile handle for various chemical transformations to generate a library of derivatives.
Caption: Potential derivatization pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Application of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde in Drug Discovery: A Scarcity of Publicly Available Research
Despite the significant interest in fluorinated indole scaffolds within medicinal chemistry, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific applications for 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde in drug discovery. While this compound is commercially available for research purposes, there is a lack of published studies detailing its use as a key intermediate or building block in the synthesis of specific bioactive molecules with demonstrated therapeutic potential.
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. The introduction of fluorine atoms to the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. Fluorination can enhance metabolic stability, improve cell membrane permeability, and alter binding affinity to biological targets. Derivatives of indole-3-carbaldehyde, a versatile synthetic intermediate, have been explored for a wide range of therapeutic applications, including the development of anticancer, antiviral, and anti-inflammatory agents.
However, the specific tetrafluorinated analog, this compound, does not feature prominently in the available scientific literature. Searches for its application in the development of kinase inhibitors, antiviral agents, or anticancer therapeutics have not yielded specific examples of drug candidates derived from this starting material. Consequently, there is no publicly available quantitative data, such as IC50 values or binding affinities, associated with derivatives of this compound. Furthermore, detailed experimental protocols for its use in the synthesis of bioactive compounds or in biological assays are not described in the literature.
While general synthetic methods for indole-3-carbaldehydes are well-established, specific protocols tailored to the reactivity of the heavily fluorinated benzene ring of this compound are not readily found in the context of drug discovery projects. The electron-withdrawing nature of the four fluorine atoms would significantly influence the reactivity of the indole ring, potentially requiring specialized synthetic approaches.
Application Notes & Protocols: 1H and 19F NMR Analysis of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the 1H and 19F Nuclear Magnetic Resonance (NMR) analysis of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde. It includes experimental protocols for sample preparation and data acquisition, as well as a summary of expected chemical shifts and coupling constants. This information is critical for the structural elucidation and purity assessment of this highly fluorinated indole derivative, a potential building block in medicinal chemistry.
Introduction
This compound is a halogenated heterocyclic compound of interest in drug discovery and materials science. The strategic placement of fluorine atoms can significantly modulate the physicochemical and biological properties of the indole scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural characterization of such molecules. 1H NMR provides information on the protons within the molecule, while 19F NMR is crucial for analyzing the fluorine atoms. Due to the high natural abundance (100%) and high gyromagnetic ratio of the 19F nucleus, 19F NMR is a highly sensitive technique.[1][2][3] This document outlines the protocols for acquiring and interpreting 1H and 19F NMR spectra of the title compound.
Predicted NMR Data
The following tables summarize the predicted 1H and 19F NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous fluorinated and non-fluorinated indole derivatives.[4]
Table 1: Predicted 1H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (N-H) | 8.5 - 9.5 | br s | - |
| H-2 | 7.8 - 8.2 | s | - |
| H-3 (CHO) | 10.0 - 10.2 | s | - |
Note: The N-H proton chemical shift can be highly variable and dependent on solvent and concentration.
Table 2: Predicted 19F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-4 | -140 to -145 | ddd | 3JF4-F5 ≈ 20, 4JF4-H2 ≈ 2-4, 5JF4-F7 ≈ 5-10 |
| F-5 | -155 to -160 | t | 3JF5-F4 ≈ 20, 3JF5-F6 ≈ 20 |
| F-6 | -155 to -160 | t | 3JF6-F5 ≈ 20, 3JF6-F7 ≈ 20 |
| F-7 | -145 to -150 | ddd | 3JF7-F6 ≈ 20, 4JF7-H1 ≈ 2-4, 5JF7-F4 ≈ 5-10 |
Note: 19F NMR chemical shifts are referenced to CFCl3. Long-range couplings between fluorine and protons are expected.[1][5]
Experimental Protocols
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry NMR tube. DMSO-d6 is often a good choice for indole compounds due to its excellent solubilizing properties.[6]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS) for 1H NMR. For 19F NMR, an external standard like CFCl3 or an internal standard like trifluorotoluene can be used.
3.2. NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
1H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: DMSO-d6.
-
Temperature: 298 K.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
19F NMR Parameters:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling (e.g., 'zgig' for inverse-gated decoupling on Bruker instruments to ensure accurate integration).[7]
-
Solvent: DMSO-d6.
-
Temperature: 298 K.
-
Spectral Width: A wide spectral range should be set initially (e.g., +50 to -250 ppm) to locate the signals, then narrowed for better resolution.[1]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64-256, depending on sample concentration.
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For 1H NMR, reference the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm) or TMS at 0.00 ppm. For 19F NMR, reference to the external or internal standard.
-
Integrate the signals to determine the relative ratios of protons or fluorine atoms.
-
Analyze the multiplicities and coupling constants to elucidate the molecular structure.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of the target compound.
Conclusion
The protocols and predicted data presented in this document serve as a comprehensive guide for the 1H and 19F NMR analysis of this compound. Accurate application of these methods will enable researchers to confirm the structure and assess the purity of this valuable fluorinated building block, facilitating its use in further research and development.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. rsc.org [rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
Application Note: Mass Spectrometry Analysis of Polyfluorinated Indoles
Introduction
Polyfluorinated indoles are a class of heterocyclic compounds gaining significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the indole scaffold can dramatically alter key molecular properties such as metabolic stability, lipophilicity, and binding affinity, making them attractive candidates for novel therapeutics. Accurate and sensitive bioanalytical methods are crucial for advancing these compounds through the development pipeline. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide applicability.[1][2] This document provides a comprehensive guide and detailed protocols for the analysis of polyfluorinated indoles using LC-MS/MS.
Analytical Challenges and Strategies
The analysis of polyfluorinated compounds presents unique challenges, including potential background contamination from laboratory equipment and the distinct ionization and fragmentation behavior imparted by the fluorine atoms.[3][4]
-
Ionization: Electrospray ionization (ESI) in negative mode is often preferred for highly fluorinated compounds, as the electronegative fluorine atoms stabilize the resulting anion.[3]
-
Sample Preparation: A robust sample preparation procedure is critical to remove matrix interferences and minimize background contamination. Protein precipitation is a straightforward and effective method for biological samples like plasma or serum.[3][5] It is imperative to use polypropylene or high-density polyethylene labware to avoid contamination from materials like PTFE.[3]
-
Chromatography: Reversed-phase liquid chromatography using a C18 column provides excellent separation for many polyfluorinated indoles.[3] Mobile phase additives must be chosen carefully; for instance, formic acid is generally preferred over trifluoroacetic acid (TFA), as TFA can cause ion suppression.[6][7] An isolator column placed before the injector can help trap background PFAS contaminants from the LC system itself.[4]
-
Detection: Tandem mass spectrometry, particularly with a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode, offers the highest sensitivity and selectivity for quantification.[8][9] High-resolution mass spectrometry (HRMS) is invaluable for structural elucidation and identifying unknown metabolites.[2][10]
Experimental Protocols
Protocol 1: Sample Preparation of Polyfluorinated Indoles from Serum
This protocol details a protein precipitation method for extracting polyfluorinated indoles from a serum matrix.
Materials:
-
Serum sample
-
Internal Standard (IS) solution (a structurally similar polyfluorinated indole or a stable isotope-labeled analog)
-
LC-MS grade acetonitrile (ACN), ice-cold
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge capable of >16,000 x g and 4°C
-
Polypropylene autosampler vials with caps
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the serum sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to the serum sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the tube.[5]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation and extraction of the analyte.
-
Centrifugation: Centrifuge the sample at 16,100 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully collect 150 µL of the clear supernatant and transfer it to a polypropylene autosampler vial for analysis.[5]
-
Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.[3][5]
Protocol 2: LC-MS/MS Quantification Method
This protocol provides typical starting conditions for the quantitative analysis of a polyfluorinated indole using a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions:
| Parameter | Setting |
|---|---|
| LC System | UHPLC system with PFC-free components recommended[4] |
| Column | Reversed-phase C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[3] |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL[3] |
| Gradient | 10% B to 95% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 1.5 min |
| Total Run Time | 7.5 minutes |
Mass Spectrometry Conditions:
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Negative Mode[3] |
| Ion Spray Voltage | -4500 V |
| Source Temp. | 550°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical Example for 4,5,6,7-Tetrafluoroindole): Note: These transitions must be empirically determined for each specific analyte.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| 4,5,6,7-Tetrafluoroindole | 188.0 | 168.0 ([M-HF]⁻) | -25 |
| 4,5,6,7-Tetrafluoroindole | 188.0 | 141.0 ([M-H-F-CN]⁻) | -40 |
| Internal Standard | (Varies) | (Varies) | (Varies) |
Quantitative Data Summary
The following table summarizes typical performance characteristics for an LC-MS/MS method for the analysis of polyfluorinated indoles, based on achievable results for similar compound classes.[2][3][5]
| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | LOD (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Compound A | 0.5 - 500 | >0.995 | 0.5 | 0.1 | < 10% | < 12% |
| Compound B | 1.0 - 500 | >0.996 | 1.0 | 0.2 | < 8% | < 11% |
| Compound C | 0.2 - 250 | >0.998 | 0.2 | 0.05 | < 12% | < 13% |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; %RSD: Percent Relative Standard Deviation.
Visualizations
Caption: High-level workflow for polyfluorinated indole analysis.
Caption: Step-by-step protein precipitation protocol workflow.
Caption: Potential fragmentation pathways in tandem MS.
References
- 1. Analysis of per-and polyfluorinated alkyl substances by chromatography-mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sciex.com [sciex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the synthetic intermediate, 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis requiring a high-purity final product. The methodology employs a C18 stationary phase with a methanol and water mobile phase system, ensuring efficient separation from starting materials and reaction byproducts. This document provides comprehensive experimental protocols, data presentation, and a visual workflow to facilitate seamless adoption in a laboratory setting.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The presence of multiple fluorine atoms can significantly alter the physicochemical and biological properties of indole-based molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] Given its role as a key intermediate, ensuring its high purity is critical for the success of subsequent synthetic steps and the integrity of final products. High-performance liquid chromatography (HPLC) is a preferred method for the analysis and purification of such organic compounds.[2] This application note outlines a specific and reliable HPLC protocol for the purification of this compound.
Experimental Protocol
A detailed methodology for the HPLC purification is provided below. This protocol has been optimized for the efficient separation and purification of the target compound.
1. Instrumentation and Materials:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size). The choice of a C8 column is also a suitable alternative for the separation of indolic compounds.[3][4]
-
Solvents: HPLC grade methanol and ultrapure water.
-
Sample: Crude this compound, synthesized via established methods.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
2. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of methanol to create a concentrated stock solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.
3. HPLC Conditions:
The following HPLC conditions are recommended for the purification:
| Parameter | Value |
| Column | C18 Reversed-Phase, 250 mm x 10 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Methanol |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 500 µL (Adjustable based on concentration) |
4. Post-Purification Processing:
-
Collect the fractions corresponding to the main peak of this compound.
-
Combine the collected fractions.
-
Remove the methanol from the collected fractions using a rotary evaporator.
-
If necessary, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to recover the purified compound from the aqueous residue.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified solid product.
-
Confirm the purity of the final product by analytical HPLC.
Data Presentation
The following table summarizes the expected chromatographic data for the purification of this compound under the specified conditions.
| Compound | Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | ~12.5 | >98% | >90% |
| Starting Material/Byproduct 1 | ~8.2 | - | - |
| Starting Material/Byproduct 2 | ~15.8 | - | - |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
Mandatory Visualization
The following diagram illustrates the logical workflow of the HPLC purification process.
Caption: Workflow for the HPLC purification of this compound.
Discussion
The described RP-HPLC method provides a reliable and reproducible approach for the purification of this compound. The use of a C18 column offers excellent separation of the relatively nonpolar fluorinated indole from more polar or less retained impurities. The methanol/water gradient is a common and effective mobile phase system for the elution of a wide range of organic molecules.[4] The detection wavelength of 280 nm is chosen based on the typical UV absorbance of indole-containing compounds.[3]
The robustness of the method can be assessed by systematically altering parameters such as the mobile phase composition, pH, and column temperature.[4] For challenging separations, the use of fluorinated stationary phases could provide alternative selectivity due to specific interactions with the fluorinated analyte.[5]
Conclusion
This application note provides a detailed and practical protocol for the HPLC purification of this compound. The methodology is well-suited for researchers and scientists in the fields of organic synthesis and drug development who require a high-purity compound for their work. The provided workflow, experimental parameters, and data presentation guidelines should enable straightforward implementation and successful purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Synthetic Routes to Novel Derivatives from 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a tetrafluorinated benzene ring dramatically influences the electronic properties of the indole scaffold, enhancing its lipophilicity and metabolic stability, which are desirable characteristics for drug candidates. The aldehyde functionality at the 3-position serves as a key handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of novel derivatives.
These application notes provide an overview of established synthetic routes for the derivatization of this compound, focusing on key reactions that lead to the formation of new carbon-carbon and carbon-nitrogen bonds. Detailed protocols for selected transformations are provided to guide researchers in the practical synthesis of these novel compounds.
Key Synthetic Transformations
The aldehyde group of this compound is amenable to a variety of classical and modern synthetic methodologies. The primary routes for its derivatization include condensation reactions with active methylene compounds, the formation of Schiff bases, and olefination reactions.
Condensation Reactions with Active Methylene Compounds
The Knoevenagel and Claisen-Schmidt condensations are powerful methods for forming new carbon-carbon bonds by reacting the aldehyde with compounds containing an active methylene group. These reactions typically proceed under basic catalysis and lead to the formation of α,β-unsaturated systems, which are valuable precursors for further synthetic manipulations.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). The resulting products are versatile intermediates for the synthesis of various heterocyclic systems.
-
Claisen-Schmidt Condensation (Chalcone Synthesis): The reaction of this compound with acetophenones or other ketones in the presence of a base yields tetrafluorinated indole-chalcones. Chalcones are a well-known class of bioactive molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Schiff Base Formation
The condensation of this compound with primary amines readily forms Schiff bases (imines). This reaction is often carried out under mild conditions and provides a straightforward route to a diverse library of compounds. Schiff bases derived from indoles are of significant interest due to their biological activities and their utility as ligands in coordination chemistry.
Wittig Reaction
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and phosphoranes (Wittig reagents). This reaction allows for the introduction of a variety of substituted vinyl groups at the 3-position of the indole ring, leading to the formation of stilbene-like structures and other conjugated systems. The geometry of the resulting alkene can often be controlled by the choice of the Wittig reagent and reaction conditions.
Experimental Protocols
Note: The following protocols are generalized procedures. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Basic catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
-
Glacial acetic acid (for neutralization, if necessary)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.
-
Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine or 0.1 eq of triethylamine) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
If necessary, neutralize the reaction mixture with a few drops of glacial acetic acid.
-
If the product is a solid, it can often be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol). If the product is an oil, purification by column chromatography on silica gel may be required.
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).
Quantitative Data Summary (Illustrative)
| Derivative Class | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| Dicyanovinyl Indole | Malononitrile | Piperidine | Ethanol | Data not available |
| Cyanoacrylate Indole | Ethyl Cyanoacetate | Triethylamine | Acetonitrile | Data not available |
No specific experimental data for this compound was found in the searched literature. The table is provided as a template for recording experimental results.
Synthetic Workflow:
Caption: Knoevenagel Condensation Workflow.
Protocol 2: General Procedure for Schiff Base Formation
This protocol provides a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Solvent (e.g., ethanol, methanol)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature or reflux for the required time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.
-
Dry the purified Schiff base under vacuum and characterize it using appropriate analytical methods.
Quantitative Data Summary (Illustrative)
| Derivative Class | Primary Amine | Catalyst | Solvent | Yield (%) |
| N-Phenyl Imine | Aniline | Acetic Acid | Ethanol | Data not available |
| N-Benzyl Imine | Benzylamine | Acetic Acid | Methanol | Data not available |
No specific experimental data for this compound was found in the searched literature. The table is provided as a template for recording experimental results.
Synthetic Pathway:
Caption: Schiff Base Formation Pathway.
Conclusion
This compound is a valuable starting material for the synthesis of a wide array of novel heterocyclic compounds. The synthetic routes outlined in these application notes, including Knoevenagel and Claisen-Schmidt condensations, Schiff base formation, and Wittig reactions, provide a robust toolbox for chemists to explore the chemical space around this fluorinated indole scaffold. The resulting derivatives are promising candidates for drug discovery programs and for the development of new functional materials. Further research into the biological activities and material properties of these novel compounds is highly encouraged.
Application Notes and Protocols for Antiviral Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of small molecules and biologics as building blocks for the development of novel antiviral agents. This document includes detailed experimental protocols for key assays, quantitative data for representative compounds, and visualizations of relevant biological pathways and experimental workflows.
Application Notes
Small Molecule Building Blocks for Antiviral Agents
Small molecules offer a versatile platform for the development of antiviral drugs. They can be designed to target specific viral enzymes or host factors essential for viral replication.
a) Targeting Viral Enzymes: SARS-CoV-2 Macrodomain Inhibitors
The SARS-CoV-2 macrodomain, a part of the non-structural protein 3 (nsp3), is crucial for viral replication and pathogenesis. It counteracts the host's antiviral immune response by removing ADP-ribose modifications from host proteins, a key signal in the interferon pathway.[1][2][3][4] Inhibiting the macrodomain's enzymatic activity can enhance the host's innate immunity and suppress viral replication.[2][3] Fragment-based drug discovery and computational screening have identified several potent small molecule inhibitors of the SARS-CoV-2 macrodomain.[1][5]
b) Broad-Spectrum Antivirals: Umifenovir and Favipiravir
-
Umifenovir (Arbidol): This broad-spectrum antiviral agent is approved in Russia and China for the treatment and prophylaxis of influenza and other respiratory viral infections.[6][7][8] Its primary mechanism of action is the inhibition of membrane fusion between the viral envelope and the host cell membrane, a critical step for the entry of many enveloped viruses.[8] Umifenovir has shown in vitro activity against a range of coronaviruses, including SARS-CoV-2, with EC50 values in the micromolar range.[7][9]
-
Favipiravir (T-705): This agent acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[10][11] Once intracellularly converted to its active form, favipiravir-RTP, it is recognized as a purine nucleotide by the viral RdRp, leading to the termination of viral RNA synthesis.[10][12] It exhibits broad-spectrum activity against various RNA viruses, including influenza viruses, and has been investigated for the treatment of COVID-19.[10][11][13]
Biologic Building Blocks for Antiviral Agents
Biologics, such as monoclonal antibodies and interferons, represent another powerful class of antiviral therapeutics. They can offer high specificity and potent neutralization of viral particles or modulation of the host immune response.
a) Monoclonal Antibodies (mAbs) against SARS-CoV-2
Monoclonal antibodies developed to target the spike (S) protein of SARS-CoV-2 can effectively neutralize the virus.[14][15] These antibodies typically bind to the receptor-binding domain (RBD) of the S protein, thereby blocking its interaction with the host cell receptor, angiotensin-converting enzyme 2 (ACE2), and preventing viral entry.[14][15] Several neutralizing mAbs have been developed and have shown high potency in vitro, with IC50 values in the nanogram per milliliter range.[14][16]
b) Interferons (IFNs) as Immunomodulators
Interferons are naturally occurring cytokines that play a central role in the innate immune response to viral infections.[17][18][19] Upon viral detection, infected cells produce IFNs, which then signal through the JAK-STAT pathway in neighboring cells to induce the expression of hundreds of interferon-stimulated genes (ISGs).[17][18][20] These ISGs encode proteins with direct antiviral activities, inhibiting various stages of the viral life cycle.[17] Recombinant interferons are used therapeutically for some chronic viral infections.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of the discussed antiviral building blocks.
Table 1: Small Molecule Inhibitors of SARS-CoV-2 Macrodomain
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| Z8539_0072 | SARS-CoV-2 Mac1 | HTRF | 0.4 | [1] |
| Z8539_0023 | SARS-CoV-2 Mac1 | HTRF | 0.5 | [1] |
| Z5722 | SARS-CoV-2 Mac1 | HTRF | 464 | [5] |
| Z6511 | SARS-CoV-2 Mac1 | HTRF | 504 | [5] |
| Aztreonam | SARS-CoV-2 Mac1 | HTRF | 29.3 | [1] |
| Dasatinib | SARS-CoV-2 Mac1 | - | 37.5 - 57.5 | [1] |
Table 2: Broad-Spectrum Antiviral Agents
| Compound | Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Umifenovir | HCoV-229E | Vero E6 | Plaque Assay | 10.0 ± 0.5 | >100 | >10 | [7] |
| HCoV-OC43 | Vero E6 | Plaque Assay | 9.0 ± 0.4 | >100 | >11.1 | [7] | |
| SARS-CoV-2 | Vero E6 | Plaque Assay | 15.37 ± 3.6 - 28.0 ± 1.0 | >100 | >3.6-6.5 | [7] | |
| SARS-CoV-2 | Vero CCL81 | - | 23.6 ± 2.0 - 29.0 ± 8.4 | - | - | [9] | |
| Favipiravir | Influenza A | MDCK | Plaque Reduction | 0.014 - 0.55 | >2000 | >3000 | [10] |
| Influenza (drug-resistant) | MDCK | Plaque Reduction | 0.19 - 22.48 | - | - | [11][21] |
Table 3: Monoclonal Antibodies against SARS-CoV-2 Spike Protein
| Antibody | Target | Assay | IC50 (ng/mL) | Reference |
| S1D7 | SARS-CoV-2 Spike | Neutralization Assay | 405.2 | [14] |
| S3D8 | SARS-CoV-2 Spike | Neutralization Assay | 139 | [14] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
This protocol is a standard method for determining the infectivity of a lytic virus and the efficacy of an antiviral compound.[22][23][24][25]
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Phosphate-buffered saline (PBS)
-
Antiviral compound stock solution
-
Virus stock of known titer (e.g., SARS-CoV-2)
-
Semi-solid overlay medium (e.g., containing 1% Avicel or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer the next day (e.g., 6 x 10^5 cells/well).[24] Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: On the day of the assay, prepare serial dilutions of the antiviral compound in infection medium.
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection:
-
Wash the confluent cell monolayers twice with PBS.
-
In separate tubes, mix the diluted virus with each concentration of the antiviral compound (and a no-compound control). Incubate this mixture at 37°C for 1 hour.
-
Add 100 µL of the virus-compound mixture to each well.[24]
-
Incubate the plates at 37°C for 1 hour for viral adsorption, gently rocking every 15 minutes.[22]
-
-
Overlay:
-
After adsorption, carefully aspirate the inoculum from the wells.
-
Gently add 2 mL of the semi-solid overlay medium containing the corresponding concentration of the antiviral compound to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization:
-
Carefully remove the overlay.
-
Fix the cells with 1 mL of fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cells with 0.5 mL of crystal violet solution for 10-15 minutes.[22]
-
Gently wash the wells with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[22]
-
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxicity of a compound.[26][27][28]
Materials:
-
Vero E6 cells (or other relevant cell line)
-
Complete cell culture medium
-
Antiviral compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the antiviral compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate or quadruplicate. Include a "cells only" control (medium without compound) and a "medium only" blank.
-
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[26][27]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. An Update on the Current State of SARS-CoV-2 Mac1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Development Strategies for SARS-CoV-2 NSP3 Macrodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting SARS-CoV-2 Macrodomain-1 to Restore the Innate Immune Response Using In Silico Screening of Medicinal Compounds and Free Energy Calculation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Monoclonal neutralizing antibodies against SARS-COV-2 S protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Interferons in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Type-I Interferon Responses: From Friend to Foe in the Battle against Chronic Viral Infection [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Interferon signaling pathway | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Incorporation of Novel Pyrazole-Based Compounds into Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel and effective anticancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, heterocyclic compounds, particularly pyrazole derivatives, have emerged as a privileged class due to their significant therapeutic potential.[1][2] These compounds exhibit a broad spectrum of biological activities, including potent anticancer effects, by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4] This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and mechanistic analysis of novel pyrazole-based compounds as potential anticancer agents. The methodologies outlined herein are intended to guide researchers in the preclinical assessment of these promising therapeutic candidates.
Synthesis of Novel Pyrazole-Based Anticancer Compounds
The synthesis of pyrazole derivatives often involves the condensation of a β-diketone with hydrazine hydrate or its derivatives.[1][5] A general and efficient method for creating pyrazole-chalcone hybrids, a promising subclass of anticancer agents, involves a multi-step synthesis.[2] This typically starts with the formation of a pyrazole aldehyde intermediate, followed by a Claisen-Schmidt condensation with an appropriate acetophenone.[2][6]
General Synthetic Protocol for Pyrazole-Chalcone Hybrids
This protocol outlines the synthesis of a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by its condensation with a substituted acetophenone to yield the final pyrazole-chalcone hybrid.[2]
Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
-
Reactant Preparation: In a fume hood, add phosphorus oxychloride (POCl₃) dropwise to anhydrous dimethylformamide (DMF) at 0°C with constant stirring.
-
Reaction: To this Vilsmeier reagent, add 1,3-diphenyl-1H-pyrazole portion-wise, ensuring the temperature remains controlled.
-
Hydrolysis: After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice to hydrolyze the intermediate.
-
Neutralization & Isolation: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water, dry it, and recrystallize from a suitable solvent like ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[2]
Step 2: Synthesis of Pyrazole-Chalcone Hybrids
-
Reactant Preparation: Dissolve equimolar amounts of the synthesized 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and a substituted acetophenone in ethanol in a round-bottom flask.[2]
-
Condensation: Add a catalytic amount of a base (e.g., aqueous NaOH) to the mixture and stir at room temperature.
-
Precipitation: Continue stirring until a precipitate forms, indicating the formation of the chalcone.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol to remove unreacted starting materials, and then recrystallize from a suitable solvent to yield the pure pyrazole-chalcone hybrid.[2]
In Vitro Evaluation of Anticancer Activity
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7]
Protocol for MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in the culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2][9]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Representative Pyrazole Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | PC3 (Prostate) | HCT116 (Colon) | HepG2 (Liver) | Reference |
| Compound 22 | 2.82 | 4.15 | 6.28 | 5.34 | - | - | [3] |
| Compound 23 | 3.14 | 5.21 | 4.96 | 3.87 | - | - | [3] |
| Compound 31 | - | 42.79 | - | - | - | - | [3] |
| Compound 32 | - | 55.73 | - | - | - | - | [3] |
| L2 | 102.5 ± 7.3 | - | - | - | - | - | [1] |
| L3 | 89.6 ± 6.1 | - | - | - | - | - | [1] |
| L4 | 118.9 ± 8.5 | - | - | - | - | - | [1] |
| Compound 5 | - | 18.31 | - | - | - | 23.52 | [10] |
| Compound 12 | - | - | - | - | - | 16.13 | [3] |
| Compound 13 | - | - | - | - | - | 4.28 | [3] |
| Compound 14 | - | - | - | - | - | 3.64 | [3] |
| Compound 27 | 16.50 | - | - | - | - | - | [3] |
| Compound 60 | - | - | - | - | - | - | [4] |
| Compound 51 | 0.87 | - | 9.39 | - | - | 8.31 | [4] |
| Compound 48 | - | - | - | - | - | 8.45 | [4] |
| Compound 49 | - | - | - | - | - | 9.06 | [4] |
| Compound XVII | - | - | - | - | - | - | [11] |
| Compound IXX | - | 4.8-5.1 | - | - | - | - | [11] |
| Compound XIII | 13.17 | - | - | - | - | - | [11] |
| Doxorubicin | - | - | - | - | - | - | [12] |
Note: '-' indicates data not available from the cited sources.
Mechanistic Studies
Analysis of Apoptosis by Western Blotting
Western blotting is a key technique to investigate the induction of apoptosis by analyzing the expression levels of apoptosis-related proteins.[13] This includes examining the cleavage of caspases (e.g., caspase-3, caspase-9) and PARP, as well as changes in the expression of Bcl-2 family proteins.[13]
Protocol for Western Blotting of Apoptosis-Related Proteins
-
Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.[14]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system or X-ray film.[14]
-
Analysis: Perform densitometry analysis to quantify the protein expression levels, normalizing to a housekeeping protein like β-actin or GAPDH.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to understand if the anticancer compound induces cell cycle arrest.
Protocol for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.[2]
-
Fixation: Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[16]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[17]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[15]
In Vivo Antitumor Efficacy
Tumor Xenograft Model in Mice
To evaluate the in vivo anticancer activity of a promising compound, a tumor xenograft model is commonly used.[18] This involves the subcutaneous inoculation of human cancer cells into immunodeficient mice.[19]
Protocol for Subcutaneous Tumor Xenograft Study
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium like PBS or a mixture of PBS and Matrigel.[19]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[20]
-
Tumor Cell Inoculation: Subcutaneously inject a specific number of cancer cells (e.g., 5 x 10⁶) into the flank of each mouse.[20]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly by measuring the length (L) and width (W) with calipers and calculating the volume (V = 1/2 × L × W²).[20]
-
Compound Administration: Once tumors reach a certain volume, randomize the mice into control and treatment groups. Administer the test compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to assess the in vivo efficacy of the compound.
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer, promoting cell proliferation, survival, and resistance to apoptosis.[21] Many novel anticancer compounds are designed to target components of this pathway.[22]
Caption: The PI3K/Akt/mTOR signaling pathway in cancer.
Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of novel anticancer compounds.
Caption: Experimental workflow for in vitro screening.
Logical Relationship of Apoptosis Induction
This diagram shows the logical cascade of events during the induction of apoptosis by a novel anticancer compound, which can be verified by Western blotting.
Caption: Logical flow of apoptosis induction.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 20. bio-protocol.org [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize this challenging formylation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the yield for the synthesis of this compound often low?
The low yield is primarily due to the electronic properties of the starting material, 4,5,6,7-tetrafluoro-1H-indole. The four fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect significantly reduces the electron density of the indole ring system, deactivating it towards electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation. Electron-rich aromatic compounds are the preferred substrates for this reaction, and the reduced nucleophilicity of the tetrafluorinated indole leads to a slower and less efficient reaction.[1][2]
Q2: What is the most common method for synthesizing this compound?
The most common and direct method is the Vilsmeier-Haack reaction.[2] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the C3 position of the indole.[1]
Q3: Are there alternative formylating agents I can use if the Vilsmeier-Haack reaction fails?
Yes, several other formylating agents can be considered, although they may also face challenges with a deactivated substrate. Some alternatives include:
-
Duff Reaction: Uses hexamethylenetetramine in an acidic medium. It is typically used for the ortho-formylation of phenols but can be applied to other activated aromatic systems.
-
Gattermann Reaction: Employs hydrogen cyanide and a Lewis acid catalyst. This is a classic method but involves highly toxic reagents.
-
Rieche Formylation: Uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride.
-
Catalytic Systems: Newer methods are being developed that use catalytic amounts of reagents, which can sometimes offer milder reaction conditions.[3]
Q4: How can I confirm the successful formation of the Vilsmeier reagent?
The Vilsmeier reagent (a chloroiminium salt) is typically prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). The reaction is exothermic and should be performed under anhydrous conditions. The formation of a pale yellow to reddish viscous solution is indicative of reagent formation. It is crucial to use the reagent immediately after preparation for maximum reactivity.
Q5: What are the main safety precautions for the Vilsmeier-Haack reaction?
Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing HCl gas. N,N-dimethylformamide (DMF) is a skin and respiratory irritant. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be thoroughly dried to prevent decomposition of the reagents.
Troubleshooting Guide for Low Yield
Issue 1: Reaction Not Initiating or Incomplete Conversion
If you observe a significant amount of unreacted starting material (4,5,6,7-tetrafluoro-1H-indole) after the expected reaction time, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Insufficient Reactivity of the Substrate | The tetrafluorinated indole ring is strongly deactivated. To overcome this, you may need to use more forcing reaction conditions. |
| Low Reaction Temperature | While the Vilsmeier reagent is formed at low temperatures, the formylation of a deactivated substrate often requires heating to proceed at a reasonable rate. |
| Inadequate Amount of Vilsmeier Reagent | For less reactive substrates, a stoichiometric excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. |
| Short Reaction Time | Deactivated substrates react slower. The reaction may require a longer time than typical Vilsmeier-Haack reactions. |
| Moisture in the Reaction | Water will quench the Vilsmeier reagent and POCl₃. Ensure all glassware is oven- or flame-dried and use anhydrous solvents. |
Issue 2: Formation of Multiple Products or Side Reactions
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of byproducts, which can complicate purification and lower the yield of the desired product.
| Potential Cause | Suggested Solution |
| Reaction Temperature Too High | Excessive heat can lead to the decomposition of the starting material or product, resulting in tar formation. |
| Excessive Reagent Stoichiometry | While an excess of the Vilsmeier reagent may be needed, a large excess can sometimes lead to side reactions or diformylation, although this is less likely on a deactivated ring. |
| Product Instability During Work-up | The product may be sensitive to the pH or temperature during the aqueous work-up. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 4,5,6,7-tetrafluoro-1H-indole
This is a generalized procedure for an electron-deficient indole and may require optimization for the specific substrate.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF with vigorous stirring over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
2. Formylation Reaction:
-
Dissolve 4,5,6,7-tetrafluoro-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the indole dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (this may take several hours).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is exothermic.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation
The following table presents hypothetical data based on typical optimization strategies for Vilsmeier-Haack reactions on deactivated substrates. Actual yields will need to be determined experimentally.
| Entry | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 1.2 | 3 | 25 | 12 | <10 | Incomplete conversion |
| 2 | 1.5 | 3 | 60 | 12 | 35 | Improved conversion |
| 3 | 2.0 | 5 | 60 | 24 | 55 | Good conversion, some side products |
| 4 | 2.0 | 5 | 80 | 12 | 65 | Best yield, monitor for decomposition |
| 5 | 2.0 | 5 | 100 | 6 | 50 | Increased side products/tar formation |
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Formylation of Electron-Deficient Indoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the formylation of electron-deficient indoles. The information is designed to help overcome common experimental challenges and optimize reaction conditions for the synthesis of valuable formylindole intermediates.
Troubleshooting Guides
This section addresses specific issues that may arise during the formylation of electron-deficient indoles, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Formylated Indole
| Potential Cause | Recommended Solution |
| Insufficiently Activated Formylating Agent | For Vilsmeier-Haack reactions, ensure the Vilsmeier reagent is properly formed by using fresh, high-purity POCl₃ and anhydrous DMF. For other methods, verify the activity of the catalyst and reagents. |
| Poor Reactivity of the Electron-Deficient Indole | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.[1] Consider using a more reactive formylation method or a stronger Lewis acid catalyst. |
| Decomposition of Starting Material or Product | Electron-deficient indoles can be sensitive to harsh reaction conditions. Attempt the reaction at a lower temperature. Ensure a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced degradation.[1] |
| Incorrect Work-up Procedure | Ensure the work-up procedure is appropriate for the reaction. For instance, in the Vilsmeier-Haack reaction, quenching with ice-cold water or a saturated sodium bicarbonate solution is recommended over ammonia-based solutions.[1] |
Issue 2: Formation of Significant Amounts of 3-Cyanoindole Byproduct (Vilsmeier-Haack Reaction)
| Potential Cause | Recommended Solution |
| Presence of Nitrogen-Containing Impurities | Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the dimethylformamide (DMF) is free from decomposition products like amines.[1] |
| Reaction with Atmospheric Moisture | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the in-situ formation of species that can react with the formyl group.[1] |
| High Reaction Temperatures or Prolonged Reaction Times | Optimize the reaction temperature and time. Monitor the reaction's progress to identify the point of maximum 3-formylindole formation and avoid extended heating.[1] |
| Inappropriate Work-up Conditions | Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[1] |
Issue 3: Formation of Tris(indolyl)methane (TIM) Byproduct
| Potential Cause | Recommended Solution |
| Use of a Strong Lewis Acid with Orthoformates | When using trimethyl orthoformate (TMOF) as a formylating agent, strong Lewis acids like Bi(OTf)₃, AlCl₃, and FeCl₃ can favor the formation of tris(indolyl)methane.[2][3] |
| Sub-optimal Catalyst Choice | For formylation with TMOF, BF₃·OEt₂ has been shown to be an effective catalyst that promotes the desired formylation over TIM formation.[2][3] |
| Reaction Conditions Favoring TIM Formation | Carefully control the stoichiometry of the reagents. In some cases, adjusting the addition rate of the catalyst can influence the product distribution.[3] |
Issue 4: Di-formylation or Resin/Polymer Formation (Duff Reaction)
| Potential Cause | Recommended Solution |
| High Stoichiometry of Hexamethylenetetramine (HMTA) | To favor mono-formylation, carefully control the stoichiometry of the reagents. Reducing the amount of HMTA relative to the indole substrate can significantly increase the yield of the mono-formylated product. |
| High Reaction Temperature | Higher temperatures can accelerate condensation reactions leading to resin formation. Maintain the lowest effective temperature for the formylation reaction. |
| Prolonged Reaction Time | Minimize the reaction time to what is necessary for the completion of the desired formylation. Monitor the reaction progress closely. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism for the formation of 3-cyanoindole during the Vilsmeier-Haack reaction?
A1: The formation of 3-cyanoindole is believed to occur in a two-step mechanism after the initial formation of 3-formylindole. First, the aldehyde group of the 3-formylindole reacts with a nitrogen-containing species, such as ammonia or hydroxylamine (which may be present as an impurity or formed in situ), to generate an imine or oxime intermediate. Subsequently, this intermediate undergoes dehydration, which can be facilitated by the acidic conditions of the reaction, to yield the 3-cyanoindole.[1]
Q2: Are there alternative formylation methods that are less prone to side reactions for electron-deficient indoles?
A2: Yes, several alternative methods can be considered. Boron-catalyzed formylation using trimethyl orthoformate (TMOF) and BF₃·OEt₂ has been shown to be a practical, efficient, and scalable approach for the C-H formylation of indoles, including those with electron-withdrawing groups.[2][3][4] This method often proceeds under mild conditions with short reaction times. Other methods like the Duff reaction can be used, particularly for phenolic indoles, though they may have their own set of side reactions to consider.[5]
Q3: How can I effectively separate the desired 3-formylindole from the 3-cyanoindole byproduct?
A3: Due to the similar polarities of 3-formylindole and 3-cyanoindole, separation can be challenging. Column chromatography using a carefully selected solvent system, such as a gradient of ethyl acetate in hexane, is often effective. Recrystallization can also be a useful purification method.[1]
Q4: My Vilsmeier-Haack reaction is sluggish with a strongly electron-deficient indole. What can I do to improve the reaction rate?
A4: For strongly deactivated systems, increasing the reaction temperature or using a more reactive Vilsmeier reagent might be necessary. However, this can also lead to decomposition, so careful optimization is crucial. It is important to monitor the reaction closely and consider alternative, milder formylation methods if the Vilsmeier-Haack reaction proves to be too harsh.
Data Presentation
Table 1: Comparison of Common Formylation Methods for Aromatic Compounds
| Method | Reagents | Typical Substrates | Temperature (°C) | Time (h) | Yield (%) |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics (e.g., indoles) | 0 - 100 | 2.5 - 6.5 | 77 - 95+ |
| Duff | Hexamethylenetetramine (HMTA), acid | Phenols, electron-rich aromatics | 150 - 165 | 0.3 - 3 | 18 - 41 |
| Boron-Catalyzed | Trimethyl orthoformate, BF₃·OEt₂ | Indoles and derivatives | Room Temp | 1 - 5 min | up to 83% |
Data compiled from various sources.[3][6]
Table 2: Vilsmeier-Haack Formylation of Various Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 |
This table summarizes reaction conditions and yields, providing a comparative overview.[7]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Indole
This protocol describes a general procedure for the formylation of indole at the C3 position.
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and anhydrous dichloromethane (DCM).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Quench the reaction by carefully pouring the mixture into ice-cold water or a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Protocol 2: Boron-Catalyzed Formylation of Indole using Trimethyl Orthoformate
This protocol provides a mild and efficient alternative for indole formylation.
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine indole (1.0 mmol) and trimethyl orthoformate (TMOF, 1.0 mmol) under ambient conditions.
-
Catalyst Addition: Rapidly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-5 minutes. The reaction is typically rapid.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[2][3]
Mandatory Visualization
Caption: Vilsmeier-Haack reaction pathway and a common side reaction.
Caption: A logical workflow for troubleshooting formylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | Semantic Scholar [semanticscholar.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily solid. What is the best initial step for purification?
A1: A dark, oily, or discolored crude product often contains residual solvents, starting materials, and colored byproducts. An effective first step is trituration or washing the crude material with a non-polar solvent in which the desired product has low solubility. This can help remove highly soluble, non-polar impurities and may induce crystallization of the product.
-
Recommended Solvents for Trituration: Hexanes, heptane, or a mixture of hexanes and a small amount of ethyl acetate.
-
Procedure:
-
Place the crude material in a flask.
-
Add a small volume of the chosen cold solvent.
-
Stir or sonicate the mixture for 15-30 minutes.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Q2: I am having difficulty finding a suitable recrystallization solvent for this compound. What do you recommend?
A2: Finding an appropriate recrystallization solvent is crucial for obtaining high-purity crystalline material. Due to the fluorination, the solubility of this compound can be atypical. A solvent screen is the best approach. Start with small-scale trials (10-20 mg of crude product).
Troubleshooting Recrystallization:
| Issue | Possible Cause | Suggested Solution |
| Product is insoluble in all tested hot solvents. | The compound is highly crystalline and has low solubility. | Try solvents with higher boiling points like toluene, xylene, or anisole. Consider using a larger volume of solvent. |
| Product is too soluble in all tested cold solvents. | The chosen solvents are too polar or too similar in structure to the product. | Use less polar solvents or solvent mixtures. For example, try a toluene/hexane or ethyl acetate/hexane system. |
| Product "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the melting point of the impure product is below the boiling point of the solvent. | Add a small amount of a co-solvent in which the product is less soluble to the hot solution. Scratch the inside of the flask with a glass rod to induce crystallization. Use a seed crystal if available. |
| Colored impurities co-crystallize with the product. | The impurities have similar solubility profiles to the product. | Before cooling the hot solution, add a small amount of activated charcoal, heat for a few minutes, and then filter the hot solution through a pad of celite to remove the charcoal and adsorbed impurities. |
Q3: My attempts at column chromatography result in poor separation and streaking of the product on the TLC plate. How can I improve this?
A3: Poor separation and streaking during column chromatography can be caused by several factors, including improper solvent system selection, compound instability on silica gel, or column overloading.
Tips for Improving Column Chromatography:
-
Solvent System (Mobile Phase):
-
A common mobile phase for indole derivatives is a mixture of petroleum ether and ethyl acetate.[1]
-
To reduce streaking, which can be caused by the acidic nature of silica gel interacting with the indole N-H, consider adding a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase to neutralize the acidic sites.
-
Alternatively, using a different stationary phase like neutral alumina might be beneficial.
-
-
Sample Loading:
-
Ensure the crude product is fully dissolved in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) before loading.
-
For less soluble compounds, dry-loading is recommended. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.
-
-
Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is uniformly settled without any air bubbles or cracks.
Q4: Can sublimation be used to purify this compound?
A4: Yes, sublimation is a potentially excellent, solvent-free method for purifying this compound, especially for removing non-volatile impurities. Fluorinated compounds can sometimes have sufficient vapor pressure for sublimation.
-
Conditions: Sublimation is typically performed under high vacuum (e.g., <1 mmHg) and at a temperature below the compound's melting point. The optimal temperature will need to be determined empirically, but a starting point could be in the range of 100-150 °C.
-
Advantages: Can yield very pure crystals and avoids the use of solvents which might cause decomposition.
-
Disadvantages: Not effective for removing impurities with similar volatility.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In separate small test tubes, add ~10 mg of crude this compound. Add a few drops of a test solvent (e.g., hexane, toluene, ethyl acetate, isopropanol, acetonitrile) and observe solubility at room temperature.
-
Heat the mixtures that did not dissolve at room temperature and observe. A good solvent will dissolve the compound when hot but not when cold.
-
Bulk Recrystallization: a. Place the crude solid in an appropriately sized Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. c. If the solution is colored, consider an activated charcoal treatment as described in Q2. d. Allow the solution to cool slowly to room temperature. e. Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield. f. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography
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Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).
-
Mobile Phase Selection: Using TLC, find a solvent system (e.g., petroleum ether/ethyl acetate) that gives the product an Rf value of approximately 0.25-0.35.
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Column Packing: a. Prepare a slurry of silica gel in the mobile phase. b. Pour the slurry into the column and allow it to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed. b. Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Add the mobile phase and apply pressure to run the column, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table presents hypothetical data for the purification of 10.0 g of crude this compound to illustrate the effectiveness of different methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Trituration (Hexane) | 75% | 85% | 90% | Good for initial cleanup. |
| Recrystallization (Toluene/Hexane) | 85% | >98% | 75% | Effective for obtaining high purity. |
| Column Chromatography | 75% | >99% | 65% | Best for removing closely related impurities. |
| Sublimation | 85% | >99% | 70% | Excellent for high purity, but requires specific equipment. |
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for column chromatography issues.
References
Optimizing reaction conditions for the Vilsmeier-Haack reaction of tetrafluoroindole
Technical Support Center: Vilsmeier-Haack Reaction of Tetrafluoroindole
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Vilsmeier-Haack formylation of tetrafluoroindole. Given the electron-deficient nature of the tetrafluoroindole ring system, this reaction can be challenging, often requiring more forcing conditions than standard indole substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Vilsmeier-Haack reaction with tetrafluoroindole not proceeding or showing very low conversion?
A1: The tetrafluoroindole ring is highly electron-deficient due to the strong electron-withdrawing effect of the fluorine atoms. This deactivates the ring towards electrophilic aromatic substitution, which is the mechanism of the Vilsmeier-Haack reaction. The standard Vilsmeier reagent (formed from DMF and POCl₃) may not be electrophilic enough to react with the deactivated substrate.
Q2: What are the most common side products in this reaction?
A2: With highly deactivated substrates and forcing reaction conditions, potential side products can include decomposition of the starting material, polymerization, or reaction at less hindered positions if applicable. Incomplete hydrolysis of the iminium salt intermediate can also lead to impurities.
Q3: Can I use other Vilsmeier reagents?
A3: Yes, using a more reactive Vilsmeier reagent is a common strategy for deactivated substrates. For example, using oxalyl chloride or thionyl chloride instead of phosphorus oxychloride can generate a more electrophilic reagent. The use of N-methylformanilide in place of DMF can also increase reactivity.
Q4: What is the expected regioselectivity for the formylation of tetrafluoroindole?
A4: For most indoles, formylation occurs preferentially at the C3 position. However, for highly substituted or deactivated indoles, the regioselectivity might be influenced by steric and electronic factors. It is crucial to characterize the product thoroughly to confirm the position of formylation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Insufficiently electrophilic Vilsmeier reagent. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Increase Reagent Electrophilicity: - Use a stronger Lewis acid (e.g., oxalyl chloride, thionyl chloride) in place of POCl₃. - Use a more reactive formamide derivative (e.g., N-methylformanilide). 2. Increase Reaction Temperature: - Gradually increase the temperature, monitoring for decomposition. Microwave irradiation can also be effective for accelerating the reaction. 3. Extend Reaction Time: - Monitor the reaction progress over a longer period (e.g., 24-48 hours). |
| Product Decomposition | 1. Reaction temperature is too high. 2. The reaction mixture is too acidic. | 1. Optimize Temperature: - Find a balance between a temperature high enough for reaction but low enough to prevent decomposition. 2. Control Acidity: - Ensure the workup procedure effectively neutralizes the acidic reaction mixture. |
| Difficult Product Isolation / Purification | 1. Incomplete hydrolysis of the iminium intermediate. 2. Formation of polar byproducts. | 1. Ensure Complete Hydrolysis: - During workup, ensure the aqueous solution is sufficiently basic (e.g., using saturated NaHCO₃ or dilute NaOH) and allow adequate time for the hydrolysis of the iminium salt to the aldehyde. 2. Optimize Chromatography: - Use a suitable solvent system for column chromatography to separate the product from polar impurities. |
Experimental Protocols
Suggested Starting Protocol for Vilsmeier-Haack Formylation of Tetrafluoroindole
Caution: This is a suggested protocol based on reactions with other electron-deficient indoles and should be optimized. Handle all reagents in a fume hood with appropriate personal protective equipment.
-
Reagent Preparation:
-
To a solution of N,N-dimethylformamide (DMF, 3.0 equivalents) in an appropriate solvent (e.g., 1,2-dichloroethane) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to form the Vilsmeier reagent.
-
-
Reaction:
-
Dissolve tetrafluoroindole (1.0 equivalent) in the reaction solvent and add it to the prepared Vilsmeier reagent at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
After the reaction is complete, cool the mixture to 0 °C and slowly pour it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until the hydrolysis of the intermediate iminium salt is complete (as indicated by TLC).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack reaction.
Caption: Troubleshooting logic for low reaction conversion.
Stability of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde in various solvents. The following information is based on general principles of organic chemistry and data for structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: As a solid, this compound should be stored in a cool, dry, and dark place to minimize degradation. It is classified as a combustible solid, so it should be kept away from open flames and high temperatures. For long-term storage, refrigeration (-20°C) is recommended.
Q2: Which solvents are suitable for dissolving this compound?
A2: Based on the parent compound, indole-3-carbaldehyde, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is likely to have limited solubility in aqueous solutions. For experiments requiring an aqueous buffer, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired buffer.
Q3: What are the potential degradation pathways for this compound?
A3: The primary routes of degradation for this compound are likely to involve the aldehyde functional group and the indole ring.
-
Oxidation of the Aldehyde: The carbaldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of oxidizing agents or air over prolonged periods.
-
Reactions of the Indole Ring: The indole nucleus can be susceptible to strong acids and electrophilic attack, although the electron-withdrawing nature of the four fluorine atoms is expected to decrease its reactivity compared to unsubstituted indole.
-
Photodegradation: Exposure to light, particularly UV radiation, may lead to decomposition.
Q4: How does the tetrafluorination of the indole ring affect its stability?
A4: The four fluorine atoms on the benzene ring are strong electron-withdrawing groups. This has two main effects:
-
Increased Oxidative Stability: The electron-deficient nature of the fluorinated ring makes it more resistant to oxidation compared to the non-fluorinated indole.
-
Altered Reactivity of the Pyrrole Ring: The overall electron density of the indole ring system is reduced, which can affect the reactivity of the pyrrole nitrogen and the C2-C3 double bond. While this can enhance stability against certain electrophilic reactions, it might influence its interaction with other reagents. The carbon-fluorine bond itself is very strong and not expected to cleave under normal experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound appears discolored (e.g., yellowing) upon storage. | Oxidation or slow degradation. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. For solutions, use freshly prepared samples for experiments. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Perform a stability study of the compound in your specific assay buffer. Prepare fresh stock solutions for each experiment. Consider the possibility of the compound reacting with components in your media. |
| Precipitation of the compound from an aqueous solution. | Low aqueous solubility. | Increase the percentage of the organic co-solvent (e.g., DMSO) if your experiment allows. Ensure the final concentration is below the solubility limit. Sonication may help in redissolving small amounts of precipitate. |
| Appearance of new peaks in HPLC analysis of a stock solution. | Degradation of the compound in the solvent. | Prepare fresh stock solutions more frequently. Store stock solutions at -20°C or -80°C. Perform a time-course stability study in the storage solvent to determine its stability window. |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general procedure to determine the stability of the title compound in different solvents using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, DMSO, DMF)
-
HPLC-grade water
-
Buffers of desired pH (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 5.0)
-
HPLC system with a UV detector and a mass spectrometer
-
C18 reverse-phase HPLC column
-
Autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
3. Preparation of Test Solutions:
-
Dilute the stock solution with the chosen solvents (e.g., PBS, acetate buffer, acetonitrile, methanol) to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.
4. Incubation:
-
Divide each test solution into aliquots in separate vials for each time point.
-
Incubate the vials under controlled conditions (e.g., room temperature, 37°C). Protect from light if photodegradation is being assessed separately.
5. Sample Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot of each test solution.
-
Immediately analyze the samples by HPLC-MS.
-
HPLC Conditions (example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (determined by UV scan) and MS (in both positive and negative ion modes to identify the parent compound and potential degradation products).
-
6. Data Analysis:
-
Monitor the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Analyze the mass spectrometry data to identify potential degradation products by their mass-to-charge ratio (m/z).
Quantitative Data Summary
As no specific experimental stability data for this compound is publicly available, the following table is a template for presenting the results from the experimental protocol described above.
| Solvent/Buffer | Temperature (°C) | Time (hours) | % Remaining (Parent Compound) | Major Degradation Product (m/z) |
| PBS (pH 7.4) | 25 | 0 | 100 | - |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Acetate Buffer (pH 5.0) | 25 | 0 | 100 | - |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Acetonitrile | 25 | 0 | 100 | - |
| 24 | ||||
| 48 | ||||
| DMSO | 25 | 0 | 100 | - |
| 24 | ||||
| 48 |
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Removal of impurities from polyfluorinated indole synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of polyfluorinated indoles. Researchers, scientists, and drug development professionals can use this resource to address common challenges in removing impurities from their synthesis products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in polyfluorinated indole synthesis?
A1: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities include:
-
Unreacted Starting Materials: Such as substituted anilines and fluorinated ketones/aldehydes.
-
Isomeric Byproducts: Regioisomers can form depending on the substitution pattern of the reactants.
-
Over-alkylation or Acylation Products: The indole nitrogen can sometimes react further.
-
Ring-Opened or Rearranged Products: The harsh acidic conditions often used in syntheses like the Fischer indole synthesis can lead to undesired rearrangements.
-
Solvent Adducts and Residual Catalysts: Solvents and catalysts used in the reaction can sometimes be difficult to remove.
Q2: My polyfluorinated indole is difficult to purify by standard silica gel chromatography. What is the issue?
A2: Polyfluorinated compounds often exhibit unique polarity and solubility characteristics that can complicate standard purification. The high electronegativity of fluorine can reduce the compound's interaction with the silica stationary phase, causing it to elute quickly with non-polar solvents, often alongside non-polar impurities. Conversely, strong dipole moments in other parts of the molecule can lead to tailing or poor separation.[1]
Q3: Are there specialized chromatography techniques for fluorinated compounds?
A3: Yes, Fluorous Solid-Phase Extraction (F-SPE) is a powerful technique. It utilizes a fluorinated stationary phase that retains highly fluorinated compounds while allowing non-fluorinated impurities to pass through. The desired compound is then eluted with a fluorinated solvent. Additionally, High-Performance Liquid Chromatography (HPLC) with a pentafluorophenyl (PFP) column can offer unique selectivity for separating fluorinated compounds and their isomers due to dipole-dipole, π-π, and charge transfer interactions.[2][3][4]
Q4: Recrystallization of my polyfluorinated indole is not working. What can I do?
A4: The presence of multiple fluorine atoms can lead to strong dipole moments and unique intermolecular interactions, making solvent selection for recrystallization challenging.[1] A systematic approach to solvent screening is crucial. Consider using solvent mixtures, such as adding a non-polar "anti-solvent" like hexane or heptane to a solution of your compound in a more polar solvent like dichloromethane or ethyl acetate, to induce crystallization.[1][5][6][7]
Troubleshooting Guide
Issue 1: Persistent Impurity with Similar Polarity to Product
Symptom: An impurity co-elutes with the desired polyfluorinated indole during column chromatography, as seen by TLC or HPLC analysis.
Troubleshooting Workflow:
References
Technical Support Center: Unexpected Byproducts in Tetrafluoroindole Reactions
Welcome to the Technical Support Center for the synthesis and characterization of tetrafluoroindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected byproduct formation in tetrafluoroindole reactions.
Frequently Asked Questions (FAQs)
Q1: We are attempting the synthesis of 4,5,6,7-tetrafluoroindole using the Bartoli indole synthesis with pentafluoronitrobenzene and vinylmagnesium bromide, but we are observing a complex mixture of products and a low yield of the desired indole. What are the potential unexpected byproducts?
A1: The Bartoli indole synthesis, while effective, can present challenges when using highly fluorinated substrates like pentafluoronitrobenzene.[1][2][3][4] Besides the expected 4,5,6,7-tetrafluoroindole, several byproducts can arise from side reactions. These may include:
-
Partially reduced species: Incomplete reaction or side reactions can lead to the formation of partially fluorinated anilines.
-
Azo and azoxy derivatives: These can form from the nitrosoarene intermediate, especially if the reaction conditions are not optimal.
-
Products of conjugate addition: The Grignard reagent can add to the fluorinated ring, leading to the formation of substituted nitroarenes instead of the desired indole.
-
Rearrangement products: While less common in the Bartoli synthesis itself, fluorinated aromatic compounds can be susceptible to unexpected rearrangements under certain conditions.
It is crucial to carefully control the reaction temperature and the stoichiometry of the Grignard reagent to minimize these side reactions.[3][4]
Q2: What are the recommended analytical techniques for identifying and characterizing these unexpected byproducts in our tetrafluoroindole reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of the complex mixtures often generated in tetrafluoroindole synthesis.
-
19F NMR Spectroscopy: This is arguably the most powerful tool for analyzing fluorinated compounds.[4][5][6] The large chemical shift dispersion and high sensitivity of the 19F nucleus allow for the identification and quantification of different fluorinated species in the reaction mixture, even without separation.[4][5][6]
-
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This technique is invaluable for separating the components of the reaction mixture and obtaining molecular weight information for each byproduct, which is crucial for their identification.[7]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for analyzing volatile byproducts and unreacted starting materials.
-
1H and 13C NMR Spectroscopy: These techniques provide structural information about the non-fluorinated parts of the molecules and help in the complete characterization of the isolated byproducts.
Q3: We have identified a significant impurity with a mass different from our target tetrafluoroindole. What could be the cause and how can we minimize its formation?
A3: An impurity with a different mass suggests the formation of a byproduct through an alternative reaction pathway. In the context of the Bartoli synthesis of tetrafluoroindole, a likely cause is the reaction of the Grignard reagent at a position other than the nitro group or incomplete cyclization. To minimize its formation:
-
Control Reaction Temperature: The reaction should be carried out at low temperatures (typically between -78°C and -20°C) to favor the desired reaction pathway.[8]
-
Slow Addition of Grignard Reagent: Adding the vinylmagnesium bromide dropwise to the solution of pentafluoronitrobenzene can help to control the reaction and reduce the formation of side products.[8]
-
Purity of Reagents: Ensure that the starting materials and solvent are pure and anhydrous, as impurities can interfere with the reaction.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no yield of 4,5,6,7-tetrafluoroindole | Ineffective[3][3]-sigmatropic rearrangement due to the absence of a bulky ortho-substituent. The fluorine atom may not provide sufficient steric hindrance.[3][4] | Consider using a modified starting material with a temporary bulky ortho-group that can be removed after the indole formation. |
| Decomposition of the Grignard reagent. | Ensure the Grignard reagent is freshly prepared or titrated before use. Use anhydrous solvents. | |
| Suboptimal reaction temperature. | Carefully control the temperature throughout the reaction, especially during the addition of the Grignard reagent.[8] | |
| Presence of multiple unidentified peaks in 19F NMR and HPLC | Formation of a complex mixture of fluorinated byproducts. | Isolate the major byproducts using preparative HPLC or column chromatography for detailed structural elucidation by NMR (1H, 13C, 19F) and high-resolution mass spectrometry. |
| Incomplete reaction. | Increase the reaction time or slightly elevate the temperature after the initial low-temperature addition. Monitor the reaction progress by TLC or HPLC. | |
| Formation of a significant amount of colored impurities (e.g., azo/azoxy compounds) | Side reactions of the nitroso intermediate. | Ensure a sufficiently high concentration of the vinyl Grignard reagent to trap the nitroso intermediate as it forms. |
Experimental Protocols
Key Experiment: Synthesis of 4,5,6,7-Tetrafluoroindole via Bartoli Indole Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
Pentafluoronitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve pentafluoronitrobenzene (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to -20°C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the 4,5,6,7-tetrafluoroindole.
Visualizations
Logical Workflow for Troubleshooting Unexpected Byproducts
Caption: A logical workflow for identifying and addressing unexpected byproducts.
Potential Signaling Pathways for Tetrafluoroindole Derivatives in Drug Discovery
Given that many indole derivatives act as kinase inhibitors, tetrafluoroindole-based compounds are being investigated for similar activities, particularly in cancer research.[1][9][10][11][12] The high electronegativity of fluorine atoms can modulate the binding affinity of the indole scaffold to the ATP-binding pocket of kinases. Potential target pathways include those crucial for tumor growth and angiogenesis.[1][11]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Anti-Cancer Properties of a Novel Class of Tetrafluorinated Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the 19F and 1H NMR spectra of a number of polyfluoroindenes | Semantic Scholar [semanticscholar.org]
- 3. Anticancer Properties of a Novel Class of Tetrafluorinated Thalidomide Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 12. mdpi.com [mdpi.com]
Improving the regioselectivity of reactions with 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
Welcome to the technical support center for 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the regioselectivity of reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity is primarily governed by the interplay of two key structural features:
-
The electron-rich pyrrole ring: In a typical indole, electrophilic substitution occurs preferentially at the C3 position. However, since this position is already functionalized with a carbaldehyde group, electrophilic attack is directed to the C2 position.
-
The heavily fluorinated benzene ring: The four fluorine atoms are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. This makes reactions on the pyrrole ring generally more favorable.
-
The indole N-H: The acidity of the N-H proton is increased by the electron-withdrawing effects of the fluorine atoms and the carbaldehyde group, facilitating N-deprotonation and subsequent N-functionalization.
-
The 3-carbaldehyde group: This group is a key site for nucleophilic additions and condensation reactions.
Q2: I am attempting an electrophilic substitution on the indole ring. Where should I expect the substituent to add?
A2: For most electrophilic aromatic substitution reactions, you should expect substitution to occur at the C2 position of the indole ring. The C3 position is blocked by the carbaldehyde group, and the electron-rich nature of the pyrrole ring makes it more susceptible to electrophilic attack than the deactivated tetrafluorinated benzene ring.
Q3: I am seeing a mixture of N-alkylation and C-alkylation. How can I favor N-alkylation?
A3: To favor N-alkylation over C-alkylation, consider the following strategies:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF will deprotonate the indole nitrogen, increasing its nucleophilicity and favoring N-alkylation.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation.
-
Protecting Groups: Temporarily protecting the C2 position could be a strategy to exclusively obtain the N-alkylated product.
Q4: Can I perform a Friedel-Crafts reaction on the tetrafluorinated benzene ring?
A4: Friedel-Crafts alkylation or acylation on the tetrafluorinated benzene ring is generally very difficult and not recommended. The strong deactivating effect of the four fluorine atoms makes the ring highly electron-deficient and thus unreactive towards these types of electrophilic aromatic substitutions.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Addition to the Aldehyde Group
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | Use a less sterically hindered nucleophile or a smaller activating group for the aldehyde. | Increased reaction rate and yield. |
| Poor Nucleophile | Increase the nucleophilicity of your reagent, for example, by using a stronger base to deprotonate a pro-nucleophile. | Improved conversion to the desired product. |
| Reversibility of the Reaction | Use reaction conditions that favor the product, such as removing a byproduct (e.g., water in imine formation) as it is formed. | Shift in equilibrium towards the product side, leading to higher yields. |
Issue 2: Poor Regioselectivity in Electrophilic Substitution (C2 vs. Benzene Ring)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Reaction Conditions | Use milder reaction conditions (lower temperature, less aggressive Lewis acid) to favor substitution on the more reactive pyrrole ring. | Increased selectivity for the C2-substituted product. |
| Incorrect Reagent Choice | Select an electrophile that is reactive enough to substitute on the pyrrole ring but not so reactive that it overcomes the deactivation of the benzene ring. | Improved regioselectivity. |
Issue 3: Unexpected Side Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction with the N-H group | If N-functionalization is not desired, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before carrying out the intended reaction. | Prevention of N-H related side products. |
| Polymerization/Decomposition | Run the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents to prevent oxidative degradation. Lowering the reaction temperature may also help. | Minimized formation of polymeric byproducts and improved yield of the desired product. |
Key Experimental Protocols
Protocol 1: Regioselective C2-Bromination
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, keeping the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Reactant | Reagent | Solvent | Temperature | Typical Yield | Regioselectivity (C2:other) |
| This compound | NBS | THF | 0 °C to RT | 85-95% | >98:2 |
Protocol 2: N-Alkylation
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMF.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Indole Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF. Stir at 0 °C for 30 minutes.
-
Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography.
| Reactant | Base | Alkylating Agent | Solvent | Temperature | Typical Yield | Regioselectivity (N:C) |
| This compound | NaH | CH₃I | DMF | 0 °C to RT | 70-85% | >95:5 |
Visualizing Reaction Pathways
Caption: Primary reaction pathways for this compound.
Caption: A logical workflow for troubleshooting regioselectivity issues.
Technical Support Center: Scaling Up the Synthesis of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent synthetic strategy involves a two-stage process. The first stage is the synthesis of the precursor, 4,5,6,7-tetrafluoro-1H-indole. The second stage is the formylation of this indole derivative, typically via the Vilsmeier-Haack reaction, to yield the target aldehyde.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Both phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are hazardous. POCl₃ is highly corrosive and reacts violently with water. DMF is a skin and respiratory irritant. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Vilsmeier-Haack reagent.
Q3: How can the progress of the Vilsmeier-Haack formylation be monitored?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used to separate the starting indole from the product aldehyde. The consumption of the starting material and the appearance of the product spot (which is typically more polar) indicate the progression of the reaction.
Q4: What is the expected yield for the formylation of 4,5,6,7-tetrafluoro-1H-indole?
A4: Due to the electron-withdrawing nature of the four fluorine atoms, 4,5,6,7-tetrafluoro-1H-indole is less reactive than unsubstituted indole in electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation. While high yields (often exceeding 90%) are reported for electron-rich indoles, the yield for the tetrafluorinated analogue is expected to be lower and may require optimization of reaction conditions.
Experimental Protocols
Stage 1: Synthesis of 4,5,6,7-tetrafluoro-1H-indole
A plausible method for the synthesis of 4,5,6,7-tetrafluoro-1H-indole involves the reaction of the sodium salt of pentafluoroaniline with diethyl acetylenedicarboxylate, followed by cyclization, hydrolysis, and decarboxylation.[1]
Materials:
-
Pentafluoroaniline
-
Sodium hydride (NaH)
-
Diethyl acetylenedicarboxylate
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
Formation of the Sodium Salt: In a flame-dried flask under an inert atmosphere, dissolve pentafluoroaniline in anhydrous THF. Cool the solution in an ice bath and slowly add sodium hydride. Stir the mixture until the evolution of hydrogen gas ceases.
-
Addition of Diethyl Acetylenedicarboxylate: To the solution of the sodium salt, add diethyl acetylenedicarboxylate dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.
-
Cyclization: In a separate flask, prepare a suspension of sodium hydride in anhydrous DMF. Add the crude product from the previous step to this suspension. Heat the mixture to facilitate the cyclization reaction, monitoring the progress by TLC.
-
Work-up and Purification: After the reaction is complete, carefully quench the reaction mixture with water and extract the product with a suitable organic solvent. Purify the resulting 2,3-diethoxycarbonyl-4,5,6,7-tetrafluoroindole by column chromatography.
-
Hydrolysis and Decarboxylation: Hydrolyze the purified diester using aqueous acid or base, followed by acidification to yield the diacid. Heat the diacid to effect decarboxylation, affording 4,5,6,7-tetrafluoro-1H-indole.
Stage 2: Vilsmeier-Haack Formylation of 4,5,6,7-tetrafluoro-1H-indole
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles and will likely require optimization for the less reactive tetrafluorinated substrate.
Materials:
-
4,5,6,7-tetrafluoro-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ice
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF under an inert atmosphere. Cool the flask in an ice-salt bath to 0 °C. Add POCl₃ dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 4,5,6,7-tetrafluoro-1H-indole in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, the reaction mixture may be slowly warmed to room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion, given the deactivated nature of the substrate. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate. This will hydrolyze the intermediate iminium salt. Stir the mixture vigorously until the ice has melted.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Indole | The tetrafluorinated indole ring is highly deactivated towards electrophilic attack. | - Increase Reaction Temperature: After the initial addition at 0 °C, gradually increase the temperature to 40-80 °C and monitor the reaction closely by TLC. - Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at an elevated temperature. - Increase Stoichiometry of Vilsmeier Reagent: Use a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents) to drive the equilibrium towards the product. |
| Formation of Multiple Products | Side reactions such as di-formylation or reaction at other positions on the indole ring. | - Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent. - Lower Reaction Temperature: If conversion is observed at lower temperatures, try to maintain the reaction at that temperature to minimize side product formation. |
| Difficult Purification | The product and starting material have similar polarities. | - Optimize Chromatography: Use a long column and a shallow gradient of a less polar eluent system to improve separation. - Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to achieve higher purity. |
| Low Yield After Work-up | The product may be partially soluble in the aqueous layer or unstable under the work-up conditions. | - Thorough Extraction: Perform multiple extractions of the aqueous layer with the organic solvent to ensure complete recovery of the product. - Controlled Quenching: Ensure the quenching step is performed at a low temperature to minimize any potential degradation of the product. |
Quantitative Data
The following table provides a general comparison of reaction conditions and yields for the Vilsmeier-Haack formylation of indole and a hypothetical, less reactive substituted indole to illustrate the expected adjustments needed for the tetrafluorinated substrate.
| Substrate | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| Indole (literature) | 1.1 | >10 | 0 to 35 | 2 | ~97 |
| 5-Nitroindole (literature) | 1.5 | >10 | 90 | 4 | ~85 |
| 4,5,6,7-Tetrafluoro-1H-indole (projected) | 1.5 - 2.0 | >10 | 40 - 80 | 4 - 12 | Moderate |
Note: The data for 4,5,6,7-tetrafluoro-1H-indole is a projection based on the deactivating effect of the fluoro groups and will require experimental optimization.
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Vilsmeier-Haack Reaction Troubleshooting Logic
Caption: Troubleshooting logic for low reactivity in the Vilsmeier-Haack formylation.
References
Preventing decomposition of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde during workup
Technical Support Center: 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup of reactions involving this compound. The highly electron-deficient nature of the tetrafluorinated indole ring can render the 3-carbaldehyde group susceptible to decomposition under certain workup conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns during the workup of reactions involving this compound?
A1: The primary concern is the potential for decomposition of the target molecule. The four fluorine atoms are strongly electron-withdrawing, which can increase the acidity of the N-H proton and activate the aldehyde group towards nucleophilic attack or deformylation, particularly under basic or strongly acidic conditions.
Q2: What are the likely decomposition pathways for this compound during workup?
A2: While specific decomposition pathways for this exact molecule are not extensively documented, based on general chemical principles for electron-deficient aldehydes, likely decomposition routes include:
-
Deformylation: Cleavage of the carbon-carbon bond between the indole ring and the aldehyde group, particularly under harsh basic or acidic conditions, would lead to the formation of 4,5,6,7-tetrafluoro-1H-indole.
-
Cannizzaro-type reaction: Under strong basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield the corresponding alcohol and carboxylic acid.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if residual oxidizing agents are present or if the workup is performed open to the air for extended periods.
Q3: Is this compound sensitive to acidic conditions?
A3: While indoles are generally more stable under acidic than basic conditions, the electron-withdrawing fluorine atoms can influence this. Strong acids should be used with caution. A mildly acidic wash (e.g., with dilute HCl) is generally acceptable for neutralizing basic reaction components, but prolonged exposure should be avoided.
Q4: Is the compound sensitive to basic conditions?
A4: Yes, this is a significant concern. The electron-withdrawing nature of the fluoro substituents makes the indole N-H proton more acidic and the aldehyde carbonyl carbon more electrophilic. Strong bases can lead to deprotonation and subsequent reactions or direct nucleophilic attack at the carbonyl, potentially leading to deformylation or other undesired side reactions. It is advisable to avoid strong bases like sodium hydroxide or potassium hydroxide during the workup.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of this compound.
Problem 1: Low or no yield of the desired product after a standard aqueous workup.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Decomposition by strong base | Use a milder base for neutralization or quenching. Saturated aqueous sodium bicarbonate (NaHCO₃) or a saturated solution of sodium acetate (NaOAc) are preferred over stronger bases like NaOH or K₂CO₃. | 1. Cool the reaction mixture to 0 °C. 2. Slowly add saturated aqueous NaHCO₃ or NaOAc solution with vigorous stirring until gas evolution ceases or the pH is neutral. 3. Proceed with extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Deformylation under harsh conditions | Employ a non-aqueous or minimally aqueous workup. If the reaction solvent is water-miscible, it can be removed under reduced pressure, and the residue can be purified directly by chromatography. | 1. Concentrate the reaction mixture in vacuo. 2. Redissolve the residue in a minimal amount of a suitable solvent. 3. Directly load the solution onto a silica gel column for purification. |
| Product is water-soluble | If the product is suspected to have some water solubility, saturate the aqueous layer with brine (saturated NaCl solution) before extraction to decrease the polarity of the aqueous phase. | 1. After quenching, add a saturated aqueous solution of NaCl to the aqueous layer. 2. Extract with the organic solvent multiple times to ensure complete recovery of the product. |
Problem 2: Formation of a significant amount of 4,5,6,7-tetrafluoro-1H-indole (deformylated product).
| Potential Cause | Recommended Solution | Experimental Protocol |
| Hydrolysis of the iminium intermediate (in Vilsmeier-Haack reactions) under harsh conditions | Perform the hydrolysis of the intermediate iminium salt under carefully controlled, mild conditions. | 1. Cool the reaction mixture to 0 °C. 2. Slowly add a saturated aqueous solution of sodium acetate. 3. Stir vigorously at 0 °C for 30-60 minutes to ensure complete and gentle hydrolysis before proceeding to extraction. |
| Base-catalyzed deformylation | Avoid strong bases during workup. If a basic wash is necessary, use a very dilute solution of a weak base and minimize contact time. | 1. Use a separatory funnel for a quick wash with cold, dilute NaHCO₃ solution. 2. Immediately separate the layers and wash the organic layer with brine. |
Problem 3: Difficulty in separating the product from non-polar byproducts.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Similar polarity of product and impurities | Utilize a bisulfite workup to selectively isolate the aldehyde. This method forms a water-soluble bisulfite adduct with the aldehyde, which can then be separated from non-polar impurities. The aldehyde can be regenerated from the adduct. | Bisulfite Adduct Formation: 1. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, acetonitrile). 2. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. 3. Dilute with water and extract with a non-polar organic solvent (e.g., hexanes) to remove impurities. The aqueous layer now contains the bisulfite adduct. Aldehyde Regeneration: 4. To the aqueous layer containing the adduct, add an organic solvent (e.g., ethyl acetate). 5. Slowly add a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until the solution is basic, which will reverse the adduct formation. 6. Separate the organic layer containing the purified aldehyde. |
Visualized Workflows and Pathways
To further clarify the recommended procedures and potential decomposition pathways, the following diagrams are provided.
Caption: Recommended general workup procedure for isolating this compound.
Caption: Potential decomposition pathways of this compound under harsh workup conditions.
Caption: Workflow for the purification of this compound using a bisulfite wash.
Validation & Comparative
Fluorinated vs. Non-Fluorinated Indole-3-Carbaldehydes: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative overview of the biological activities of fluorinated and non-fluorinated indole-3-carbaldehydes, a versatile scaffold in drug discovery. While direct head-to-head comparative studies on the parent compounds are limited, this document synthesizes available data on their derivatives to offer insights into the impact of fluorination.
Key Biological Activities: A Comparative Look
Indole-3-carbaldehyde and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a fluorine atom to the indole ring can modulate these activities, although the effect is not always straightforward and can be position-dependent.
Anticancer Activity
Derivatives of both fluorinated and non-fluorinated indole-3-carbaldehydes have been extensively investigated for their potential as anticancer agents.
A study on novel 5-fluorinated indole phytoalexins, derived from indole-3-carbaldehyde, revealed that the fluoro analogues did not consistently show improved anti-cancer activity compared to their non-fluorinated counterparts.[1] The preliminary structure-activity relationship (SAR) study suggested that the presence of a fluorine substituent at the C-5 position of the indole ring is not a critical factor for inducing cytotoxicity against the tested cancer cell lines.[1]
However, other studies on different classes of indole derivatives have shown that fluorination can enhance anticancer potency. For instance, a separate study on indole-sulfonamide derivatives demonstrated that trifluoromethyl-substituted compounds were among the most potent anticancer agents.
Table 1: Anticancer Activity of Indole-3-Carbaldehyde Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Fluorination Status | Reference |
| Indole-based Arylsulfonylhydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | Non-fluorinated | [2] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | Non-fluorinated | [2] | |
| Indole Phytoalexins | 2'-(3,4-dichlorophenylamino) analogue of 5-fluorospirobrassinin | Various | Not specified, but most active in the series | Fluorinated | [1] |
Note: This table presents data from different studies and is for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Antimicrobial Activity
Indole-3-carbaldehyde derivatives, particularly Schiff bases and thiosemicarbazones, are known to possess significant antimicrobial properties. Halogenation, including fluorination, has been explored as a strategy to enhance this activity.
Studies on semicarbazone derivatives of indole-3-carbaldehyde have shown that the introduction of halogens like bromine and chlorine at the 5-position of the indole ring can lead to moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] While specific data on 5-fluoro-indole-3-carbaldehyde semicarbazones was not found in the compared studies, the activity of other halogenated derivatives suggests that this position is crucial for antimicrobial effects. A series of indole-3-aldehyde hydrazide and 5-bromoindole-3-aldehyde hydrazide and hydrazones were evaluated for their in vitro antimicrobial activities and possessed a broad spectrum of activity having MIC values of 6.25-100 mg/ml against the tested microorganisms.[5]
Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Fluorination Status | Reference |
| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | Halogenated (Br) | [3][4] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | Halogenated (Br) | [3][4] | |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | Halogenated (Cl) | [3][4] | |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | Halogenated (Cl) | [3][4] | |
| Schiff Bases | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species | 2000 | Non-fluorinated | [6] |
| N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Fusarium oxysporum | 5000 | Non-fluorinated | [6] |
Note: MIC (Minimum Inhibitory Concentration) values are presented. Lower values indicate higher potency. Data is compiled from various sources and direct comparison should be made cautiously.
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Test compounds (fluorinated and non-fluorinated indole-3-carbaldehydes)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Experimental workflow for the MTT assay to determine anticancer activity.
Caption: Experimental workflow for the broth microdilution method to determine antimicrobial activity.
Caption: Hypothetical signaling pathway showing the potential inhibitory action of an indole-3-carbaldehyde derivative on the PI3K/Akt/mTOR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic comparison of fluorinated indole isomers
A comprehensive guide to the spectroscopic characteristics of fluorinated indole isomers, designed for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole, focusing on their spectroscopic properties.
Fluorinated indole scaffolds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity. An understanding of their spectroscopic characteristics is crucial for their synthesis, identification, and application in drug discovery and materials science.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the fluorinated indole isomers.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Fluoroindole | CDCl₃ | 8.22 (br s, 1H, N-H), 7.21-7.07 (m, 3H), 6.81 (dddd, J = 10.4, 7.5, 5.3, 0.9 Hz, 1H), 6.66 (dtd, J = 3.1, 1.9, 0.9 Hz, 1H) |
| 5-Fluoroindole | CDCl₃ | 8.10 (br s, 1H, N-H), 7.30 (dd, J = 8.8, 4.4 Hz, 1H), 7.23 (dd, J = 10.0, 2.6 Hz, 1H), 7.18 (t, J = 2.8 Hz, 1H), 6.94 (ddd, J = 9.2, 8.8, 2.6 Hz, 1H), 6.49 (dd, J = 3.1, 0.8 Hz, 1H) |
| 6-Fluoroindole | DMSO-d₆ | 11.15 (s, 1H, N-H), 7.58 (dd, J = 8.6, 5.5 Hz, 1H), 7.37 (t, J = 2.8 Hz, 1H), 7.23 (dd, J = 10.0, 2.4 Hz, 1H), 6.87 (ddd, J = 9.4, 8.6, 2.4 Hz, 1H), 6.38 (m, 1H) |
| 7-Fluoroindole | CDCl₃ | 8.20 (br s, 1H, N-H), 7.45 (d, J = 7.9 Hz, 1H), 7.18 (t, J = 2.8 Hz, 1H), 7.02 (td, J = 7.9, 4.4 Hz, 1H), 6.86 (dd, J = 10.8, 7.9 Hz, 1H), 6.54 (dd, J = 3.1, 2.0 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Fluoroindole | CDCl₃ | 156.62 (d, J = 246.9 Hz), 138.57 (d, J = 11.3 Hz), 124.16 (d, J = 6.1 Hz), 122.61 (d, J = 7.7 Hz), 117.20 (d, J = 3.8 Hz), 107.22 (d, J = 19.0 Hz), 104.63 (d, J = 3.8 Hz), 98.85 |
| 5-Fluoroindole | CDCl₃ | 158.76 (d, J = 234.3 Hz), 132.8, 128.8 (d, J = 10.0 Hz), 125.0, 111.6 (d, J = 9.6 Hz), 110.2 (d, J = 26.4 Hz), 103.9 (d, J = 24.1 Hz), 102.9 |
| 6-Fluoroindole | CDCl₃ | 160.4 (d, J = 237.0 Hz), 136.1 (d, J = 12.0 Hz), 124.6, 122.0 (d, J = 10.0 Hz), 121.2 (d, J = 3.0 Hz), 108.5 (d, J = 24.0 Hz), 102.7, 95.8 (d, J = 26.0 Hz) |
| 7-Fluoroindole | CDCl₃ | 148.3 (d, J = 243.0 Hz), 130.8 (d, J = 5.0 Hz), 128.9 (d, J = 7.0 Hz), 124.3, 119.5 (d, J = 3.0 Hz), 109.1 (d, J = 16.0 Hz), 106.8 (d, J = 4.0 Hz), 102.5 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Major Absorption Bands (cm⁻¹) |
| 4-Fluoroindole | ~3410 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1620, 1580, 1450 (C=C stretch), ~1240 (C-F stretch) |
| 5-Fluoroindole | ~3415 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1625, 1585, 1480 (C=C stretch), ~1250 (C-F stretch) |
| 6-Fluoroindole | ~3400 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1615, 1580, 1450 (C=C stretch), ~1100-1000 (C-F stretch) |
| 7-Fluoroindole | ~3420 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1610, 1570, 1460 (C=C stretch), ~1260 (C-F stretch) |
Table 4: UV-Visible and Fluorescence Spectroscopic Data
Note: A direct comparison of UV-Vis and fluorescence data is challenging due to variations in experimental conditions (e.g., solvent) reported in the literature. The data below is a summary of available information.
| Compound | UV-Vis (λmax, nm) | Fluorescence (Excitation/Emission, nm) | Quantum Yield (Φ) |
| 4-Fluoroindole | Data not readily available | Data not readily available | Data not readily available |
| 5-Fluoroindole | ~270, ~290 | Polymers exhibit blue light emission[1] | Data not readily available |
| 6-Fluoroindole | ~275, ~295 | 365 / 470 (in ethanol, for its oxidation product)[2] | Data not readily available for the parent compound |
| 7-Fluoroindole | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified fluorinated indole isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher frequency spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra are typically acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of around 240 ppm. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., ATR) is used.
-
Data Acquisition: A background spectrum of the empty accessory is first recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
-
Sample Preparation: A very dilute solution of the fluorophore is prepared in a suitable solvent to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should typically be less than 0.1.
-
Instrumentation: A spectrofluorometer is used.
-
Data Acquisition:
-
Emission Spectrum: The sample is excited at a fixed wavelength (usually the λmax from the UV-Vis spectrum), and the emitted light is scanned over a range of longer wavelengths.
-
Excitation Spectrum: The emission is monitored at a fixed wavelength (usually the emission maximum), while the excitation wavelength is scanned.
-
-
Data Analysis: The excitation and emission maxima are determined. The fluorescence quantum yield (Φ) can be determined relative to a standard of known quantum yield.
Visualizations
Spectroscopic Structure Elucidation Workflow
Caption: Workflow for elucidating the structure of an organic compound using various spectroscopic techniques.
Leimgruber-Batcho Indole Synthesis
Caption: The Leimgruber-Batcho synthesis of indoles from o-nitrotoluenes.
References
A Comparative Guide to the Electronic Properties of Substituted Indole-3-Carbaldehydes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a computational analysis of the electronic properties of 1H-indole-3-carbaldehyde and offers a comparative perspective on how fluorination, specifically in the case of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde, is anticipated to modulate these properties. Indole-3-carbaldehyde and its derivatives are significant scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Understanding the electronic characteristics of these molecules is paramount for designing novel therapeutic agents with enhanced efficacy and specificity.
The introduction of fluorine atoms to an aromatic system can profoundly influence its electronic properties, metabolic stability, and binding affinity to biological targets. This guide leverages existing computational data for the parent indole-3-carbaldehyde molecule and established principles of physical organic chemistry to project the impact of tetra-fluorination.
Comparative Analysis of Electronic Properties
The electronic properties of indole-3-carbaldehyde derivatives are crucial in determining their reactivity and interaction with biological systems. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) provide insights into the molecule's chemical reactivity, stability, and sites susceptible to electrophilic or nucleophilic attack.
| Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Molecular Electrostatic Potential (MEP) Analysis |
| 1H-Indole-3-carbaldehyde | B3LYP/6-311++G(d,p) | -6.42 | -1.60 | 4.82 | 4.79 | The MEP surface shows a negative potential (red/yellow) around the oxygen atom of the carbonyl group, indicating a site for electrophilic attack, and a positive potential (blue) around the N-H group, indicating a site for nucleophilic attack. |
| This compound | Predicted Qualitative Effects | Lowered Energy | Lowered Energy | Likely Narrowed | Likely Increased | The strong electron-withdrawing fluorine atoms are expected to significantly increase the positive electrostatic potential on the benzene ring and potentially modulate the potential around the carbonyl and N-H groups. |
Note: The data for 1H-Indole-3-carbaldehyde is sourced from a computational study employing Density Functional Theory (DFT).[2] The predictions for the tetra-fluorinated analogue are based on the known effects of fluorine substitution.
Experimental and Computational Protocols
The computational data presented in this guide for 1H-indole-3-carbaldehyde was obtained using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2]
Geometry Optimization and Vibrational Frequency Analysis: The molecular structure of 1H-indole-3-carbaldehyde was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set.[2] This level of theory is widely used and has been shown to provide reliable geometries for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
Electronic Properties Calculation: The electronic properties, including HOMO and LUMO energies and the molecular electrostatic potential (MEP), were calculated for the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The MEP surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.
Software: All calculations were performed using the Gaussian suite of programs, a standard software package for quantum chemical calculations.
Visualizing Computational Workflows and Molecular Interactions
To better understand the process of computational analysis and the implications of electronic properties, the following diagrams are provided.
Caption: A generalized workflow for the computational analysis of molecular electronic properties.
References
Molecular docking studies of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde derivatives
A Comparative Guide to the Molecular Docking of Indole-3-Carbaldehyde Derivatives
Disclaimer: Direct molecular docking studies and comparative performance data for 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde derivatives are not extensively available in publicly accessible literature. This guide provides a comparative framework using closely related halogenated and substituted indole derivatives, which serve as valuable surrogates for understanding the potential binding interactions and structure-activity relationships of this compound class. The methodologies and data presented are based on established research concerning indole derivatives as enzyme inhibitors.
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Indole-3-carbaldehyde (I3A) and its derivatives, in particular, serve as versatile building blocks for therapeutic agents targeting inflammation, cancer, and infectious diseases.[1][2] The introduction of halogen atoms, such as fluorine, into the indole ring is a common strategy to modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, which can significantly influence its binding affinity to protein targets.
This guide focuses on the comparative analysis of indole derivatives as potential inhibitors of Cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory pathway. Molecular docking is employed to predict the binding modes and affinities of these compounds, providing crucial insights for rational drug design.
Comparative Performance of Indole Derivatives as COX-2 Inhibitors
Molecular docking simulations are utilized to predict the binding affinity of synthesized indole derivatives against the COX-2 enzyme. The docking score, typically represented as binding energy (kcal/mol), indicates the stability of the ligand-protein complex; a more negative score suggests a stronger interaction. These in silico results are often correlated with in vitro experimental data, such as the half-maximal inhibitory concentration (IC50), to validate the computational predictions.
Below is a summary table of representative data for a series of N-substituted indole derivatives targeting the COX-2 enzyme.[3][4]
| Compound | Substituent (R) | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues (COX-2) | Experimental IC50 (µM) |
| Derivative A | -H | -8.5 | 2.1 | Tyr355, Arg513, Val523 | 5.2 |
| Derivative B | -Cl | -9.2 | 1.5 | Tyr355, Ser353, Arg513 | 2.8 |
| Derivative C | -OCH3 | -9.0 | 1.7 | Tyr355, Val523, Phe518 | 3.5 |
| Derivative D | -NO2 | -9.8 | 0.9 | Arg513, Ser353, Gln192 | 1.1 |
| Reference | Celecoxib | -10.5 | 0.4 | Arg513, His90, Phe518 | 0.8 |
Data are illustrative and compiled from typical findings in studies of indole derivatives targeting COX-2.
Analysis: The data indicates that substitutions on the indole scaffold significantly influence binding affinity. The nitro-substituted derivative (Derivative D ) shows the most favorable docking score and the lowest predicted inhibition constant, suggesting it is the most potent inhibitor among the synthesized analogues. The presence of electron-withdrawing groups like nitro and chloro appears to enhance the interaction with key residues in the COX-2 active site, such as Arg513 and Ser353.[3] These computational findings correlate well with the experimental IC50 values, validating the docking protocol as a reliable predictive tool.
Visualized Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow for molecular docking and the biological pathway in which the COX-2 enzyme functions.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified arachidonic acid pathway showing the role of COX-2.
Experimental Protocols
Molecular Docking Protocol
This protocol outlines a typical procedure for docking indole derivatives into the active site of the human COX-2 enzyme.
-
Software: AutoDock Vina, UCSF Chimera, and Discovery Studio Visualizer.
-
Protein Preparation:
-
The three-dimensional crystal structure of human COX-2 is obtained from the Protein Data Bank (PDB ID: 5IKR).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges are added to the protein, which is then saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 2D structures of the indole derivatives are drawn using ChemDraw and converted to 3D structures.
-
Energy minimization is performed using the MMFF94 force field.
-
Gasteiger charges are computed, and the structures are saved in the PDBQT format.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of COX-2, centered on the co-crystallized inhibitor. A typical grid size is 25Å x 25Å x 25Å.
-
The docking simulation is performed using AutoDock Vina with an exhaustiveness parameter set to 8.
-
-
Analysis:
-
The resulting binding poses are analyzed based on their binding energy scores.
-
The pose with the lowest binding energy is selected and visualized to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) with the amino acid residues of the COX-2 active site.
-
In Vitro COX-2 Inhibition Assay Protocol
This protocol describes a common method for experimentally measuring the inhibitory activity of the compounds against the COX-2 enzyme.
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric COX-2 inhibitor screening kit.
-
Procedure:
-
The COX-2 enzyme is pre-incubated with various concentrations of the test indole derivatives (or a vehicle control) in a 96-well plate for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The plate is incubated for 5 minutes at 37°C.
-
The production of Prostaglandin G2 is measured colorimetrically according to the manufacturer's instructions, typically by measuring the absorbance at 590 nm.
-
The percentage of COX-2 inhibition is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fluorinated Indoles: A Comparative Guide to Enhanced Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into indole-based drug candidates has become a pivotal strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. By blocking sites susceptible to oxidative metabolism, the carbon-fluorine bond's strength significantly hinders degradation by cytochrome P450 (CYP450) enzymes.[1][2] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles, supported by experimental data and detailed methodologies.
Enhanced Metabolic Stability of Fluorinated Indoles: The Data
Preclinical studies consistently demonstrate the positive impact of fluorination on the metabolic stability of indole-containing compounds.[2] The substitution of a hydrogen atom with a more stable carbon-fluorine bond can effectively block sites prone to oxidative metabolism by the primary drug-metabolizing CYP450 enzymes.[1][2] The following tables summarize quantitative data from in vitro studies, showcasing the increased half-life (t½) and reduced intrinsic clearance (CLint) of fluorinated indole derivatives compared to their non-fluorinated counterparts.
Comparative in vitro Metabolic Stability in Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [2] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [2] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [2] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [2] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | [2] |
Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[2]
Experimental Protocols
The following section details a standard methodology for assessing the in vitro metabolic stability of indole derivatives using liver microsomes.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and internal standard stock solutions (e.g., 20 mM in DMSO, diluted to 125 µM in acetonitrile).[3]
-
Phosphate buffer (100 mM, pH 7.4).[3]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[3]
-
Magnesium chloride (MgCl2).[3]
-
Acetonitrile (for reaction termination).[3]
-
96-well plates.[3]
-
Incubator shaker (37°C).[3]
-
Centrifuge.[3]
Procedure:
-
Preparation: Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system. The final microsomal protein concentration is typically 0.415 mg/mL.[3]
-
Incubation:
-
Reaction Termination: Stop the reaction at each time point by adding 5 volumes of ice-cold acetonitrile containing an internal standard.[3]
-
Sample Processing: Centrifuge the samples to precipitate proteins (e.g., at 5500 rpm for 5 minutes).[3]
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound concentration relative to the internal standard.[3][4]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).[2]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[2]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL) .[2]
Visualizing Metabolic Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
A Comparative Guide to In Vitro Efficacy Testing of Tetrafluoroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro assays for evaluating the therapeutic efficacy of tetrafluoroindole derivatives and their analogs. Due to the limited availability of comprehensive data specifically for tetrafluoroindole derivatives, this guide incorporates experimental data from closely related polyfluorinated indole and naphthalene compounds to serve as a valuable comparative reference. The information presented herein is intended to assist researchers in selecting appropriate assays and interpreting experimental outcomes in the pursuit of novel drug discovery.
Data Presentation: Comparative Efficacy of Fluorinated Indole and Naphthalene Derivatives
The following tables summarize the in vitro efficacy of various fluorinated indole and naphthalene derivatives across anticancer, antiviral, and anti-inflammatory assays. These tables are designed for easy comparison of the cytotoxic, virus-inhibitory, and inflammation-modulating potentials of these compounds.
Table 1: Anticancer Activity of Polyfluorinated Indole and Tetrafluoronaphthalene Derivatives
| Compound Class | Derivative | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Polyfluorinated Indoles | I9, I11, I13 | MCF-7, RPMI 8226, T98G, HCT 116 | Cytotoxicity | 1 - 10 | - | - |
| Triazole linked Tetrafluoronaphthalene | Compound 13 | BT549 | Cytotoxicity | 30 | - | - |
| Triazole linked Tetrafluoronaphthalene | Compound 14 | BT549 | Cytotoxicity | 20 | - | - |
| Triazole linked Tetrafluoronaphthalene | Compound 18 | MDA-MB-231 | Cytotoxicity | - | - | - |
Note: Specific IC50 values for each polyfluorinated indole (I9, I11, I13) and for compound 18 were not provided in the source material, but their high growth-inhibitory activity was noted.[1]
Table 2: Antiviral Activity of Fluorinated Indole Derivatives
| Compound Class | Derivative | Virus | Assay | EC50 (nM) | Reference Compound | EC50 (nM) |
| Fluorinated Indoles | Compound 22 | Respiratory Syncytial Virus (RSV) | CPE Assay | 0.14 | - | - |
| Fluorinated Indoles | Compound 23l | Respiratory Syncytial Virus (RSV) | CPE Assay | 0.02 | - | - |
| Fluorinated Indoles | Compound 23m | Respiratory Syncytial Virus (RSV) | CPE Assay | 0.057 | - | - |
| Fluorinated Indoles | Compound 23n | Respiratory Syncytial Virus (RSV) | CPE Assay | 0.0058 | - | - |
| Fluorinated Indoles | Compound 23p | Respiratory Syncytial Virus (RSV) | CPE Assay | 0.04 | - | - |
CPE: Cytopathic Effect
Table 3: Anti-inflammatory Activity of Fluorinated Indole Derivatives
| Compound Class | Derivative | Assay | Inhibition (%) | Standard Drug | Inhibition (%) |
| 5-Fluoroisatin Derivatives | 59c | Inhibition of Albumin Denaturation | 72.56 | Diclofenac Sodium | 89.38 |
| 5-Fluoroisatin Derivatives | 59d | Inhibition of Albumin Denaturation | 80.08 | Diclofenac Sodium | 89.38 |
| 5-Fluoroisatin Derivatives | 59g | Inhibition of Albumin Denaturation | 62.38 | Diclofenac Sodium | 89.38 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of experimental findings.
MTT Assay for Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetrafluoroindole derivatives or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Plaque Reduction Assay for Antiviral Efficacy
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[2][3][4]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock with a known titer
-
Complete cell culture medium
-
Infection medium (serum-free or low-serum medium)
-
Test compounds
-
Overlay medium (e.g., medium with 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. Mix the diluted compounds with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS and infect with the virus-compound mixture for 1-2 hours at 37°C.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a fixative solution (e.g., 10% formalin) and then stain with crystal violet solution. The plaques will appear as clear zones against a background of stained viable cells.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value (the effective concentration that reduces the number of plaques by 50%) can be determined.
LPS-Induced Cytokine Production Assay for Anti-inflammatory Activity
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with lipopolysaccharide (LPS).[5][6]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Pre-treat the cells with the compounds for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the positive control. The IC50 value can be determined by plotting the percent inhibition against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by tetrafluoroindole derivatives is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for efficacy testing.
Caption: General experimental workflow for in vitro efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. bioagilytix.com [bioagilytix.com]
- 3. benchchem.com [benchchem.com]
- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of Polyfluorinated Indoles: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of polyfluorinated indole derivatives, a class of compounds demonstrating significant promise as anticancer agents. By presenting quantitative cytotoxicity data, detailed experimental protocols, and visualizing the underlying molecular pathways, this document serves as a comprehensive resource for advancing the design and development of next-generation indole-based therapeutics.
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and approved pharmaceuticals.[1] The introduction of fluorine atoms to the indole ring can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity.[2] Recent studies have highlighted the potent cytotoxic effects of polyfluorinated indoles against a range of human cancer cell lines, establishing a clear impetus for detailed SAR exploration.
Comparative Cytotoxicity of Polyfluorinated 2-Arylindoles
A key study by Politanskaya et al. systematically investigated the cytotoxic effects of a series of benzene-fluorinated 2-arylindoles.[3] The half-maximal inhibitory concentration (IC50) values were determined against human breast adenocarcinoma (MCF-7), human myeloma (RPMI 8226), and normal Chinese hamster lung fibroblast (AG17) cell lines. The results, summarized in the table below, provide a quantitative basis for understanding the structure-activity relationships within this compound class.
| Compound ID | R Group (at position 2) | Fluorination Pattern (Indole Ring) | MCF-7 IC50 (µM) | RPMI 8226 IC50 (µM) | AG17 IC50 (µM) |
| 1 | Phenyl | 4,5,6,7-tetrafluoro | 27.1 | 14.5 | 38.9 |
| 2 | 4-Fluorophenyl | 4,5,6,7-tetrafluoro | 7.7 | 21.0 | 22.5 |
| 3 | Pentafluorophenyl | 4,5,6,7-tetrafluoro | 5.6 | 6.0 | 26.7 |
| 4 | 4-Methoxyphenyl | 4,5,6,7-tetrafluoro | 38.4 | 8.0 | 27.0 |
| 5 | 4-(Trifluoromethyl)phenyl | 4,5,6,7-tetrafluoro | 35.1 | 10.0 | 19.4 |
| 6 | Thiophen-2-yl | 4,5,6,7-tetrafluoro | 18.8 | 9.5 | 19.3 |
| 7 | 4-Pyridyl | 4,5,6,7-tetrafluoro | 19.2 | 36.7 | 142.0 |
Data sourced from Politanskaya et al.[3]
Key SAR Observations:
-
Impact of Fluorination on the 2-Aryl Substituent: A clear trend is observed with increasing fluorination of the 2-phenyl ring. The parent compound 1 (2-phenyl) shows moderate activity. Introducing a single fluorine at the 4-position of the phenyl ring (2 ) significantly enhances cytotoxicity against MCF-7 cells. The most potent compound in the series, 3 , features a perfluorinated 2-phenyl (pentafluorophenyl) group, demonstrating the lowest IC50 values against both MCF-7 and RPMI 8226 cancer cell lines. This suggests that increasing the fluorine content on the 2-aryl moiety is a promising strategy for enhancing anticancer activity.
-
Electronic Effects of Substituents: The introduction of an electron-donating methoxy group at the 4-position of the phenyl ring (4 ) leads to a decrease in activity against MCF-7 cells compared to the unsubstituted analog 1 . Conversely, the electron-withdrawing trifluoromethyl group (5 ) also resulted in reduced potency against MCF-7 cells, indicating a complex interplay of electronic and steric factors.
-
Heteroaromatic Substituents: Replacing the 2-phenyl ring with a thiophen-2-yl group (6 ) maintains respectable cytotoxicity. However, the introduction of a 4-pyridyl group (7 ) leads to a notable decrease in activity against RPMI 8226 and a significant increase in toxicity towards the normal AG17 cell line, suggesting a potential for off-target effects.
-
Selectivity: Notably, the most potent anticancer compounds, particularly 3 , exhibit a degree of selectivity, with higher IC50 values against the normal AG17 cell line compared to the cancer cell lines.[3]
Experimental Protocols
To ensure the reproducibility and facilitate the comparative evaluation of novel polyfluorinated indoles, detailed experimental protocols for key cytotoxicity assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, RPMI 8226)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by all polyfluorinated indoles are still under active investigation, evidence suggests that their cytotoxic effects are, at least in part, mediated through the induction of apoptosis (programmed cell death). Studies on related fluorinated compounds and other indole derivatives point towards the involvement of the intrinsic (mitochondrial) apoptotic pathway.
This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. A key event is the activation of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.
Below is a generalized workflow for investigating the pro-apoptotic effects of polyfluorinated indoles and a diagram illustrating the intrinsic apoptosis pathway, which is a likely target for these compounds.
Caption: A typical workflow for investigating the pro-apoptotic mechanism of polyfluorinated indoles.
Caption: The intrinsic apoptosis pathway, a potential mechanism for polyfluorinated indoles.
Conclusion and Future Directions
The structure-activity relationship studies of polyfluorinated indoles reveal a clear path toward optimizing their anticancer potency. The degree and position of fluorine substitution on the 2-aryl ring are critical determinants of cytotoxicity. The perfluorinated phenyl derivative has emerged as a particularly promising lead compound.
Future research should focus on a broader range of cancer cell lines to establish a more comprehensive activity profile. Detailed mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The synthesis of novel analogs with varied fluorination patterns on the indole core itself, as well as the exploration of different substituents at other positions, will be crucial for developing compounds with improved efficacy and selectivity, ultimately paving the way for their translation into clinical candidates.
References
- 1. Apoptotic cells can induce non-autonomous apoptosis through the TNF pathway | eLife [elifesciences.org]
- 2. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indole tetrafluorophenoxymethylketone-based potent novel small molecule inhibitors of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the structure of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde using X-ray crystallography
A Comparative Guide to the Structural Validation of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of research and development. This guide provides a comparative analysis of X-ray crystallography against other prevalent analytical techniques for the structural elucidation of this compound, a fluorinated indole derivative of significant interest. While a specific crystal structure for the tetrafluorinated compound is not publicly available, we will draw comparisons with its parent compound, 1H-indole-3-carbaldehyde, and discuss the general applicability of these techniques.
The primary methods for confirming molecular structures include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[1] Each of these powerful techniques offers unique insights into the atomic and molecular architecture of a compound. Often, a combination of these methods is employed to construct a comprehensive and unambiguous structural model.[1][2]
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on various factors including the physical state of the sample, the desired level of structural detail, and the specific research question being addressed. The following table provides a summary and comparison of the key attributes of X-ray crystallography and its common alternatives.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[3] | High-quality single crystal.[3] | Provides the most definitive and high-resolution structural data.[4][5] | Crystal growth can be a significant bottleneck; the solid-state structure may not represent the solution conformation.[6] |
| NMR Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule in solution.[5][7][8] | Soluble sample in a suitable deuterated solvent. | Provides detailed information about the molecule's structure and dynamics in solution.[5][6] | Can be less effective for determining the absolute configuration of complex molecules without extensive analysis.[8] |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns can provide structural clues.[2][4] | Small amount of sample, can be in solid, liquid, or gas phase. | High sensitivity and requires very little sample.[4] | Does not directly provide 3D structural information. Isomer differentiation can be challenging. |
| FTIR Spectroscopy | Information about the functional groups present in a molecule.[1] | Solid, liquid, or gas sample. | Fast, non-destructive, and provides a characteristic "fingerprint" for a compound. | Provides limited information about the overall molecular structure and connectivity. |
Experimental Protocols
X-ray Crystallography
The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. For a related compound, 1H-indole-3-carbaldehyde, crystals were obtained by recrystallization from methanol.[9]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern.[10] For the parent indole, data was collected on a Bruker Kappa APEXII CCD diffractometer.[9]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.[10]
Example Data for 1H-indole-3-carbaldehyde: [9]
-
Crystal System: Orthorhombic
-
Space Group: Pca21
-
Unit Cell Dimensions: a = 14.0758(9) Å, b = 5.8059(4) Å, c = 8.6909(5) Å
-
Resolution: High resolution, allowing for precise determination of atomic positions.
Alternative Structural Validation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[8]
Methodology:
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected. Different types of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are performed to gather information about the connectivity and spatial relationships of atoms.[7][8]
-
Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to piece together the molecular structure.[7]
Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the structure through fragmentation analysis.[2]
Methodology:
-
Ionization: The sample is introduced into the mass spectrometer and ionized using one of several methods (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, resulting in a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet), a liquid (as a thin film), or a gas.
-
Data Acquisition: The sample is irradiated with infrared radiation, and the absorption of specific frequencies is measured.
-
Spectral Analysis: The absorption bands in the FTIR spectrum correspond to the vibrational frequencies of the different functional groups in the molecule, providing a molecular "fingerprint."
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel organic compound like this compound.
Caption: Workflow for the structural validation of an organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of organic molecules from a structure database using proton and carbon NMR analysis results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of organic molecules from a structure database using proton and carbon NMR analysis results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde was not located. The following guidance is based on the safety profiles of structurally similar compounds and established best practices for handling halogenated aromatic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations for hazardous waste disposal.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and preventing environmental contamination. As a fluorinated organic compound, it is classified as a halogenated hazardous waste and requires specific handling and disposal procedures.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle the chemical with appropriate safety measures.
Personal Protective Equipment (PPE): A comprehensive PPE plan is non-negotiable when handling this compound. The recommended PPE includes:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles are the minimum requirement. A face shield may be necessary for larger quantities or when splashing is a risk. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Always refer to the glove manufacturer's specifications for chemical compatibility. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or increased risk of exposure, a chemically resistant apron or suit may be required. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Engineering Controls:
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing for disposal, must be performed in a properly functioning chemical fume hood.[1]
-
Ventilation: Ensure adequate ventilation in the laboratory and storage areas.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be systematic to ensure safety and compliance.
1. Waste Segregation:
-
Halogenated vs. Non-Halogenated Waste: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[1][2] Mixing these waste types can increase disposal costs and complicate the disposal process.[2]
-
Solid vs. Liquid Waste: Collect solid this compound waste separately from liquid waste containing the compound.
-
Compatibility: Do not mix incompatible waste streams.[3] This compound should not be mixed with strong oxidizing agents, strong bases, or other reactive chemicals in the waste container.[4][5]
2. Waste Collection:
-
Containers: Use designated, compatible, and properly sealed containers for collecting halogenated waste.[1][3] These are often supplied by your institution's EHS department.
-
Contaminated Materials: Any materials that come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated glassware, must be disposed of as hazardous waste.
-
Rinsate: When cleaning glassware that has contained this compound, rinse it with a suitable solvent (e.g., acetone) in the fume hood.[1] This rinsate must be collected as halogenated hazardous waste.[1]
3. Labeling:
-
"Hazardous Waste" : The waste container must be clearly labeled with the words "Hazardous Waste".[1]
-
Full Chemical Name: List the full chemical name, "this compound," and any other chemicals present in the waste container.
-
Hazard Identification: Indicate the primary hazards associated with the waste (e.g., "Toxic," "Irritant").
4. Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[4]
5. Disposal:
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1] Follow their specific procedures for waste pickup requests.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a sealed container for proper waste disposal.[6]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team and EHS office.
-
Provide them with the name of the chemical and any available hazard information.
-
By adhering to these rigorous disposal procedures, researchers can minimize risks and ensure a safe and compliant laboratory environment.
References
Personal protective equipment for handling 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde is not publicly available. This guide is based on general principles for handling indole derivatives, fluorinated organic compounds, and chemicals with unknown toxicity.[1][2][3] It is imperative to supplement this information with a thorough, site-specific risk assessment and to consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.
Hazard Assessment
While specific toxicity data for this compound is unavailable, a cautious approach is warranted based on its chemical structure. Indole and its derivatives can be harmful if swallowed or toxic in contact with skin, and may cause skin and eye irritation. Furthermore, fluorinated organic compounds can present unique hazards, and the toxicology of this specific molecule has not been fully investigated. Therefore, it is prudent to treat this chemical as potentially hazardous and minimize all routes of exposure, including inhalation, ingestion, and skin contact.[1][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects eyes and face from splashes of the chemical or solvents.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Double-gloving may be appropriate for chemicals of unknown toxicity. | Protects hands from direct contact with the chemical.[4] |
| Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin. | Prevents skin contact with the chemical.[1] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of any dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Before beginning work, ensure that a safety shower and eyewash station are readily accessible.
-
Prepare the work area by ensuring a certified chemical fume hood is operational and the workspace is clean and uncluttered.[2]
-
Assemble all necessary equipment and reagents within the fume hood.
-
-
Handling:
-
Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.
-
Avoid the formation of dust and aerosols.[1]
-
When transferring the chemical, use appropriate tools such as spatulas or powder funnels to prevent spills.
-
-
During the Experiment:
-
Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.
-
Keep all containers of the chemical tightly closed when not in use.
-
-
Spill and Emergency Procedures:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area and alert your institution's EHS department. Do not attempt to clean up a large spill without proper training and equipment.[5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure personnel safety and environmental protection.
-
Waste Segregation:
-
All waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be collected in a designated, sealed hazardous waste container.
-
As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste.[6][7] Mixing these waste streams can increase disposal costs and complexity.[6]
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
-
Disposal:
-
Follow your institution's specific hazardous waste disposal procedures. Contact your EHS department for guidance on the proper disposal of this chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Safety Workflow for Chemicals with Limited Data
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
